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Foundational

An In-depth Technical Guide to 3-(Cyclohexylmethoxy)-4-iodobenzoic acid: A Core Intermediate for Novel IRAK4 Inhibitors

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid, a pivotal intermediate in the synthesis of next-generat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid, a pivotal intermediate in the synthesis of next-generation Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This document details the strategic importance of IRAK4 as a therapeutic target, a robust synthesis protocol for the intermediate, its analytical characterization, and its application in the construction of potent kinase inhibitors.

IRAK4: A Critical Node in Innate Immunity and Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It is an essential downstream component for nearly all Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), which are responsible for detecting pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[2]

Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[2] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates other IRAK family members, initiating a signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3] This activation drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators critical for host defense.[4]

However, aberrant or chronic activation of the IRAK4 pathway is implicated in the pathogenesis of numerous diseases. Its central role in inflammation makes it a compelling target for autoimmune and inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[2][3] Furthermore, many cancers, particularly certain hematologic malignancies like B-cell lymphomas with MYD88 mutations, have co-opted this signaling pathway to promote malignant cell survival and proliferation, making IRAK4 an attractive target for oncology.[1]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation & Nuclear Translocation Cytokines Pro-inflammatory Gene Transcription MAPK->Cytokines NFkB->Cytokines

Fig. 1: Simplified IRAK4 Signaling Pathway.

3-(Cyclohexylmethoxy)-4-iodobenzoic Acid: A Versatile Synthetic Building Block

The development of small-molecule IRAK4 inhibitors requires molecular scaffolds that can be elaborated to achieve high potency and selectivity. 3-(Cyclohexylmethoxy)-4-iodobenzoic acid has emerged as a crucial intermediate for this purpose.

Chemical Profile:

PropertyValue
IUPAC Name 3-(Cyclohexylmethoxy)-4-iodobenzoic acid
Molecular Formula C₁₄H₁₇IO₃
Molecular Weight 376.19 g/mol
CAS Number Not assigned (Novel research intermediate)
Structure Chemical structure of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid

The strategic value of this intermediate lies in its bifunctional nature:

  • Carboxylic Acid Group: This functional group serves as a primary handle for amide bond formation. This allows for the coupling of various amine-containing fragments, which are often designed to interact with key residues in the solvent-exposed region of the IRAK4 ATP-binding pocket, enhancing selectivity and potency.

  • Aryl Iodide: The iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[5] This enables the use of powerful synthetic methods like the Suzuki-Miyaura, Sonogashira, or Heck couplings to introduce diverse aromatic or heteroaromatic moieties.[5] These groups are frequently utilized to target the hinge region of the kinase, a critical interaction for potent inhibition.[1]

The cyclohexylmethoxy group itself provides a bulky, lipophilic substituent that can occupy a hydrophobic pocket within the IRAK4 active site, contributing favorably to the binding affinity of the final inhibitor.

Synthesis Protocol for 3-(Cyclohexylmethoxy)-4-iodobenzoic acid

This protocol describes a robust and scalable synthesis from commercially available starting materials. The core transformation is a Williamson ether synthesis, a classic and reliable method for forming aryl ethers.[2]

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Purification SM 3-Hydroxy-4-iodobenzoic acid (CAS: 58123-77-6) Intermediate Methyl 3-(Cyclohexylmethoxy) -4-iodobenzoate (Ester Intermediate if starting from ester) SM->Intermediate Williamson Ether Synthesis Reagent1 (Bromomethyl)cyclohexane Base (K₂CO₃) Solvent (DMF) Reagent1->Intermediate Product 3-(Cyclohexylmethoxy) -4-iodobenzoic acid Intermediate->Product Ester Hydrolysis Reagent2 Base (NaOH or LiOH) Solvent (MeOH/H₂O) Reagent2->Product Purification Acidification (HCl) Extraction (EtOAc) Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Fig. 2: Synthetic Workflow Diagram.
Experimental Protocol

Objective: To synthesize 3-(Cyclohexylmethoxy)-4-iodobenzoic acid.

Starting Material: 3-Hydroxy-4-iodobenzoic acid (CAS: 58123-77-6).[6]

Reagents & Materials:

  • 3-Hydroxy-4-iodobenzoic acid (1.0 equiv)

  • (Bromomethyl)cyclohexane (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Williamson Ether Synthesis

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-4-iodobenzoic acid (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the starting acid).

    • Add (bromomethyl)cyclohexane (1.2 equiv) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

    • Rationale: The phenolic proton is acidic and is deprotonated by the base (K₂CO₃) to form a phenoxide. This potent nucleophile then displaces the bromide from (bromomethyl)cyclohexane via an Sₙ2 reaction.[2] DMF is an excellent polar aprotic solvent for this reaction, and moderate heating increases the reaction rate. An excess of the base ensures complete deprotonation.

  • Step 2: Work-up and Saponification (Hydrolysis)

    • Cool the reaction mixture to room temperature and pour it into an equal volume of cold water.

    • Acidify the aqueous mixture to pH ~3 with 2M HCl. This step protonates any unreacted starting material.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.

    • Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product at this stage is the desired acid.

    • Note: If an ester of 3-hydroxy-4-iodobenzoic acid was used as the starting material, the crude product would be the corresponding ester. In that case, dissolve the crude ester in a 3:1 mixture of MeOH:H₂O, add NaOH (3.0 equiv), and stir at 50 °C until TLC or LC-MS analysis indicates complete consumption of the ester. Then, proceed with acidification and extraction as described above.

  • Step 3: Purification

    • The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of heptane and ethyl acetate or ethanol/water.

    • Dissolve the crude product in a minimal amount of the hot solvent system, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

    • Self-Validation: The purity of the final product should be assessed by HPLC and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp melting point is also a good indicator of high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate before its use in subsequent reactions.

Physicochemical Properties (Predicted):

ParameterPredicted ValueRationale / Method
Appearance White to off-white solidBased on similar iodobenzoic acid derivatives.[5]
Melting Point 160-180 °CEstimated based on the structures of 3-iodobenzoic acid (188 °C) and the introduction of a large, flexible alkyl group.[7]
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in waterThe carboxylic acid provides some polarity, while the large organic scaffold reduces aqueous solubility.
pKa ~4.0Similar to other benzoic acids.

Analytical Methods:

TechniqueProtocol / Expected Results
HPLC (Purity) Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Expected Result: A single major peak with >98% purity.
¹H NMR Solvent: DMSO-d₆. Predicted Shifts (δ, ppm): ~13.0 (s, 1H, -COOH), 8.15 (d, 1H, Ar-H), 7.60 (dd, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 3.90 (d, 2H, -OCH₂-), 1.6-1.9 (m, 6H, cyclohexyl-H), 1.1-1.4 (m, 5H, cyclohexyl-H).
¹³C NMR Solvent: DMSO-d₆. Predicted Shifts (δ, ppm): ~167 (-COOH), ~158 (C-O), ~140 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-C), ~115 (Ar-CH), ~95 (C-I), ~75 (-OCH₂-), ~37 (cyclohexyl-CH), ~30 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂), ~25 (cyclohexyl-CH₂).
Mass Spec (ESI-) Expected m/z: 375.0 [M-H]⁻

Application in the Synthesis of an IRAK4 Inhibitor

3-(Cyclohexylmethoxy)-4-iodobenzoic acid is a linchpin intermediate. The following general scheme illustrates its utility in constructing a complex, multi-component IRAK4 inhibitor through sequential coupling reactions.

Inhibitor_Synthesis Intermediate 3-(Cyclohexylmethoxy)-4-iodobenzoic acid -COOH -I Amide Amide Intermediate -CONH-R¹ -I Intermediate:f0->Amide:f0 Amide Coupling (e.g., HATU, EDCI) Amine Amine Fragment R¹-NH₂ Amine->Intermediate:f0 FinalInhibitor {Final IRAK4 Inhibitor | -CONH-R¹ | -R² } Amide:f1->FinalInhibitor:f1 Suzuki Coupling (e.g., Pd(PPh₃)₄, Base) BoronicAcid Boronic Acid/Ester R²-B(OR)₂ BoronicAcid->Amide:f1

Fig. 3: General Application of the Intermediate in Drug Synthesis.
  • Amide Coupling: The carboxylic acid is activated using standard coupling reagents (e.g., HATU, HOBt/EDCI) and reacted with a primary or secondary amine (R¹-NH₂). This step introduces a key pharmacophoric element designed for specific interactions within the IRAK4 active site.

  • Suzuki-Miyaura Cross-Coupling: The resulting amide intermediate, which still contains the aryl iodide, is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with a boronic acid or boronic ester (R²-B(OR)₂).[5] This reaction efficiently forms a new carbon-carbon bond, attaching a second, often complex, aryl or heteroaryl group (R²) that typically forms critical hydrogen bonds with the kinase hinge region.

This modular, two-directional synthetic strategy allows for rapid exploration of the structure-activity relationship (SAR) by varying both the amine and the boronic acid coupling partners, facilitating the optimization of lead compounds into clinical candidates.

Conclusion

3-(Cyclohexylmethoxy)-4-iodobenzoic acid is a high-value, strategically designed intermediate for the synthesis of novel IRAK4 inhibitors. Its bifunctional nature provides synthetic chemists with two orthogonal reactive sites, enabling the efficient and modular assembly of complex molecular architectures. The robust synthesis protocol and clear analytical characterization methods outlined in this guide provide a solid foundation for its use in medicinal chemistry programs. As the therapeutic potential of IRAK4 inhibition continues to be explored for a range of inflammatory diseases and cancers, the demand for versatile and well-characterized building blocks like this intermediate will undoubtedly grow, accelerating the discovery of new and effective medicines.

References

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. Available at: [Link]

  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PMC. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Construction of IRAK4 inhibitor activity prediction model based on machine learning. ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • 3-Iodo-4-methoxybenzoic acid | C8H7IO3. PubChem. Available at: [Link]

  • Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 3-Hydroxy-4-iodobenzoic acid | C7H5IO3. PubChem. Available at: [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Available at: [Link]

  • Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 3-Iodobenzoic acid. CAS Common Chemistry. Available at: [Link]

  • 3-Iodobenzoic acid | C7H5IO2. PubChem. Available at: [Link]

Sources

Exploratory

Pharmaceutical building blocks containing 3-cyclohexylmethoxy group

An In-depth Technical Guide to Pharmaceutical Building Blocks Featuring the 3-Cyclohexylmethoxy Moiety Authored by a Senior Application Scientist Foreword: The Strategic Incorporation of the 3-Cyclohexylmethoxy Group in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pharmaceutical Building Blocks Featuring the 3-Cyclohexylmethoxy Moiety

Authored by a Senior Application Scientist

Foreword: The Strategic Incorporation of the 3-Cyclohexylmethoxy Group in Modern Drug Discovery

In the intricate process of drug design, the selection of each molecular fragment is a deliberate choice aimed at optimizing a compound's interaction with its biological target while ensuring favorable pharmacokinetic and pharmacodynamic properties. Among the vast arsenal of chemical motifs available to medicinal chemists, the 3-cyclohexylmethoxy group has emerged as a versatile and valuable building block. Its utility stems from a unique combination of lipophilicity, steric bulk, and metabolic stability, which can be strategically leveraged to enhance ligand-target binding, improve oral bioavailability, and fine-tune a molecule's overall disposition.

This technical guide provides an in-depth exploration of pharmaceutical building blocks containing the 3-cyclohexylmethoxy moiety. We will move beyond simple descriptions to delve into the causal relationships behind its synthetic incorporation and its functional impact on molecular properties. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a field-proven perspective on the application of this important structural unit.

The Molecular Logic: Why Choose a 3-Cyclohexylmethoxy Group?

The decision to incorporate a 3-cyclohexylmethoxy group is often driven by the need to solve specific challenges in lead optimization. The moiety itself can be deconstructed into two key components: the flexible methoxy linker and the rigid, lipophilic cyclohexyl ring. This combination bestows several advantageous properties.

  • Enhanced Lipophilicity: The non-polar cyclohexyl ring significantly increases the lipophilicity of a molecule, which can be crucial for crossing biological membranes and accessing hydrophobic binding pockets within a target protein. This is often a key strategy for improving cell permeability and oral absorption.

  • Metabolic Stability: Unlike aromatic rings which are susceptible to oxidative metabolism by cytochrome P450 enzymes, the saturated aliphatic nature of the cyclohexane ring offers greater metabolic stability, potentially leading to a longer half-life and reduced metabolic clearance.

  • Conformational Rigidity and Vectorial Projection: The cyclohexane ring introduces a degree of conformational rigidity. When attached via the methoxy linker, it acts as a bulky substituent that can orient other parts of the molecule in a specific vector. This is critical for optimizing interactions with a defined binding site, effectively acting as a "hydrophobic anchor."[1]

  • Bioisosteric Replacement: The group can serve as a bioisostere for other functionalities. For instance, it has been successfully used as a mimetic for sugar moieties, such as in the development of "noviomimetics," where it replaces the synthetically challenging noviose sugar while retaining biological activity.[2]

The following diagram illustrates the core structural attributes of the 3-cyclohexylmethoxy group and its intended functions in a drug scaffold.

G cluster_moiety 3-Cyclohexylmethoxy Moiety cluster_properties Physicochemical & Pharmacological Impact moiety Core Scaffold (e.g., Aromatic Ring) linker O-CH2 Linker (Methoxy) moiety->linker Attachment Point cyclohexyl Cyclohexyl Ring (Position 3) linker->cyclohexyl Covalent Bond binding Provides Steric Bulk for Target Binding linker->binding lipophilicity Increases Lipophilicity (LogP) cyclohexyl->lipophilicity stability Enhances Metabolic Stability cyclohexyl->stability cyclohexyl->binding permeability Improves Membrane Permeability lipophilicity->permeability

Caption: Key attributes of the 3-cyclohexylmethoxy group.

Synthesis and Incorporation Strategies

The creation of the ether linkage between the core molecule and the cyclohexylmethanol is the central synthetic challenge. The choice of reaction depends on the specific functional groups present on the parent scaffold.

Mitsunobu Reaction: A Reliable Method for Phenolic Cores

For scaffolds containing a phenolic hydroxyl group, the Mitsunobu reaction is a highly effective and widely used method.[2] This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. The key advantage is the activation of the alcohol (3-cyclohexylmethanol) by the azodicarboxylate and phosphine reagents, allowing it to be displaced by the weakly nucleophilic phenoxide.

The general workflow for this synthetic approach is outlined below.

G start Starting Materials: - Phenolic Scaffold (Ar-OH) - 3-Cyclohexylmethanol - DIAD/DEAD - PPh3 reaction Mitsunobu Reaction (Anhydrous THF, 0°C to RT) start->reaction quench Reaction Quench (Ice Water) reaction->quench After 18h extraction Workup: Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification: Silica Gel Chromatography extraction->purification Concentrate Organic Phase product Final Product: Ar-O-CH2-Cyclohexyl purification->product

Caption: General workflow for Mitsunobu etherification.

Williamson Ether Synthesis: A Classic Alternative

The Williamson ether synthesis provides a more traditional route. This method involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the phenoxide, which then acts as a nucleophile to displace a leaving group on the cyclohexylmethyl moiety (e.g., 3-(bromomethyl)cyclohexane). This approach is robust but may require harsher conditions than the Mitsunobu reaction.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with integrated quality control steps to ensure the integrity of the final compound.

Protocol 1: Synthesis of a 3-Cyclohexylmethoxy-Substituted Biphenyl via Mitsunobu Reaction

This protocol is adapted from a procedure used in the synthesis of noviomimetics.[2]

Objective: To synthesize N-(2-(3'-(cyclohexylmethoxy)-5-hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide.

Materials:

  • N-(2-(3',5-dihydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide (1.0 eq)

  • 3-Cyclohexylmethanol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.3 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated Brine Solution

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the biphenyl starting material (1.0 eq) and dissolve in anhydrous THF (approx. 0.07 M solution).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add 3-cyclohexylmethanol (1.1 eq) followed by triphenylphosphine (1.3 eq).

  • Initiation: Slowly add DIAD (1.3 eq) dropwise to the stirred solution at 0°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting phenol is a key indicator of completion. A typical mobile phase would be a hexane/ethyl acetate mixture.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate. Validation Step: The organic layers contain the desired product, while water-soluble byproducts remain in the aqueous phase.

  • Washing: Combine the organic extracts and wash with a saturated brine solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product. Validation Step: Fractions should be analyzed by TLC. Pure fractions are combined and concentrated. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR) Insights

The true value of a building block is revealed through systematic Structure-Activity Relationship (SAR) studies. By modifying the cyclohexyl ring or its position, researchers can probe its contribution to biological activity.

Case Study: Noviomimetics as Hsp90 Inhibitors

In the development of Heat shock protein 90 (Hsp90) inhibitors, the 3-cyclohexylmethoxy group was used to replace a complex noviose sugar.[2] SAR studies on this scaffold provided critical insights.

Compound IDCyclohexyl Ring SubstitutionRelative Bioenergetic Activity (ATP Index)Key SAR Insight
KU-1202 (Parent) UnsubstitutedBaselineThe cyclohexyl ether can effectively mimic the noviose sugar.
Analog 78 3'-OH (anti-isomer)Significant Increase vs. BaselineA 3'-substitution in the anti configuration enhances the desired mitochondrial effect.[2]
Analog 79 3'-OH (syn-isomer)Significant Increase vs. BaselineThe syn isomer is also active, suggesting some flexibility in the binding pocket.
Analog 63 4'-OH (anti-isomer)Glycolysis Driven (Undesirable)Moving the substituent to the 4' position is detrimental to the desired bioenergetic profile.[2]
Analog 65 4'-F (anti-isomer)Glycolysis Driven (Undesirable)The negative effect of 4'-substitution is consistent across different functional groups.[2]

Data synthesized from reference[2].

This case study clearly demonstrates that the position of substitution on the cyclohexyl ring is a critical determinant of biological activity. The 3-position appears to be a privileged site for modification in this particular scaffold, while the 4-position is not tolerated. This is a powerful lesson in the nuanced role of the building block, where its orientation and substitution pattern are as important as its presence.

Conclusion: A Strategic Tool for Modern Medicinal Chemistry

The 3-cyclohexylmethoxy group is more than just a lipophilic appendage; it is a strategic building block that offers solutions to common challenges in drug discovery, from improving metabolic stability to providing a scaffold for SAR exploration. Its successful application, as seen in the development of novel Hsp90 inhibitors and other therapeutic agents, underscores its value. A thorough understanding of its synthetic incorporation via methods like the Mitsunobu reaction and a rational approach to its modification are essential for leveraging its full potential. As medicinal chemistry continues to tackle increasingly complex biological targets, the judicious use of well-characterized and versatile building blocks like the 3-cyclohexylmethoxy moiety will remain a cornerstone of successful drug design.

References

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. National Center for Biotechnology Information. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • SAR profiling of modifications on the cyclohexyl ring. ResearchGate. [Link]

  • 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Wiley Online Library. [Link]

  • 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol. PubChem. [Link]

Sources

Foundational

4-Iodo-3-Substituted Benzoic Acid Scaffolds: A Technical Guide for Drug Discovery

An In-Depth Technical Guide on 4-Iodo-3-Substituted Benzoic Acid Scaffolds for Drug Discovery. Executive Summary The 4-iodo-3-substituted benzoic acid scaffold represents a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-Iodo-3-Substituted Benzoic Acid Scaffolds for Drug Discovery.

Executive Summary

The 4-iodo-3-substituted benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a unique trifecta of utility: synthetic versatility , electronic tunability , and molecular recognition via halogen bonding. Unlike simple benzoic acids, the presence of an iodine atom at the para position (relative to the carboxyl group) serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the 3-substituent allows for precise steric and electronic steering of the core.

This guide analyzes the technical application of this scaffold, focusing on its role as a precursor in the synthesis of bioactive molecules (e.g., Iniparib, kinase inhibitors) and its utility in exploiting


-hole interactions for enhanced target binding.

Part 1: Structural & Electronic Properties

The "Gold Standard" Iodine Handle

The C–I bond is the weakest among stable aryl halides (Bond Dissociation Energy


 65 kcal/mol), making the 4-iodo position significantly more reactive toward oxidative addition by Pd(0) species than analogous bromo- or chloro- derivatives. This allows for chemoselective functionalization  at the 4-position while leaving other halogen substituents (e.g., 3-Br, 3-Cl) intact for subsequent steps.
The 3-Substituent Effect (Ortho-Steering)

The substituent at the 3-position (ortho to iodine, meta to acid) plays a critical role:

  • Electronic Modulation: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) at C3 activate the C4–I bond further for nucleophilic aromatic substitution (
    
    
    ) or metal insertion.
  • Conformational Locking: Bulky groups (e.g.,

    
    , 
    
    
    
    ) induce a twist in the biaryl systems formed post-coupling, often improving selectivity for protein pockets by restricting rotatable bonds (atropisomerism).
  • Solubility: The carboxyl group at C1 ensures solubility in aqueous basic media, facilitating extraction and purification during intermediate steps.

Halogen Bonding ( -Hole)

In final drug candidates, a retained 4-iodine atom can act as a potent Lewis acid. The anisotropy of electron density on the iodine creates a positive region (the


-hole) along the C–I bond axis, capable of forming strong, directional interactions with backbone carbonyls or specific residues (e.g., Threonine, Aspartate) in kinase hinge regions.

ScaffoldProperties Core 4-Iodo-3-Substituted Benzoic Acid Iodine 4-Iodine (Reactive Handle) High Pd(0) affinity Sigma-hole donor Core->Iodine Site of Cross-Coupling Substituent 3-Substituent (R) Steric Steering Electronic Activation Core->Substituent Ortho-Effect Acid 1-Carboxyl (COOH) Solubility Anchor Amide coupling site Core->Acid Solubilizing Group

Figure 1: Functional dissection of the scaffold. The 4-iodo position drives reactivity, while the 3-substituent modulates biological and chemical behavior.

Part 2: Synthetic Methodologies

Primary Route: Sandmeyer-Type Iodination

Direct iodination of benzoic acids is often non-selective. The industry-standard route proceeds via the corresponding 4-amino-3-substituted benzoic acid , utilizing a diazotization-iodination sequence.

Protocol: Synthesis of 4-Iodo-3-Nitrobenzoic Acid

Target Application: Intermediate for PARP inhibitors (e.g., Iniparib).[1]

Reagents:

  • 4-Amino-3-nitrobenzoic acid (1.0 equiv)

  • Sulfuric acid (

    
    , 2.5 M aq.)
    
  • Sodium nitrite (

    
    , 1.1 equiv)
    
  • Potassium iodide (

    
    , 1.5 equiv)
    
  • Urea (catalytic, to quench excess nitrite)

Step-by-Step Methodology:

  • Diazotization: Suspend 4-amino-3-nitrobenzoic acid in dilute

    
     at 0°C. Add 
    
    
    
    solution dropwise, maintaining internal temperature
    
    
    . Stir for 30 min to form the diazonium salt.
  • Quenching: Add a small amount of urea to destroy excess nitrous acid (monitored by starch-iodide paper).

  • Iodination: Slowly add the cold diazonium solution to a stirred solution of

    
     in water (optionally with catalytic 
    
    
    
    ) at room temperature. Caution: Vigorous evolution of
    
    
    gas.
  • Workup: Heat the mixture to 60°C for 1 hour to ensure completion. Cool to RT. Collect the precipitate by filtration.

  • Purification: Recrystallize from ethanol/water or purify via acid-base extraction (dissolve in

    
    , filter insoluble impurities, re-acidify with 
    
    
    
    ).
Divergent Functionalization

Once the scaffold is secured, it serves as a branching point for library generation.

SyntheticDivergence Start 4-Iodo-3-R-Benzoic Acid Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Start->Suzuki Sonogashira Sonogashira (Alkyne, CuI, Pd(0)) Start->Sonogashira Amidation Amide Coupling (HNR2, HATU) Start->Amidation Biaryl Biaryl Acids (Kinase Inhibitors) Suzuki->Biaryl Alkyne Alkynyl Benzoates (Rigid Linkers) Sonogashira->Alkyne Amide Benzamides (PARP Inhibitors) Amidation->Amide

Figure 2: Divergent synthesis map. The iodine handle allows C-C bond formation, while the acid allows amide formation.

Part 3: Applications in Drug Discovery[2]

Case Study: Iniparib (PARP Inhibitor)

Iniparib (4-iodo-3-nitrobenzamide) is a classic example where the scaffold itself—retaining the iodine—is the active agent.

  • Mechanism: Originally designed as a PARP1 inhibitor, later studies suggested it acts via non-selective modification of cysteine residues (via the nitro/iodo motif) in zinc-finger proteins.

  • Role of Scaffold: The 4-iodo-3-nitro substitution pattern is essential for its specific reactivity profile. The nitro group activates the iodine for potential metabolic displacement or radical generation.

  • Synthesis: 4-Iodo-3-nitrobenzoic acid

    
     Acid Chloride 
    
    
    
    Iniparib.[1]
Case Study: Halogen Bonding in Kinase Inhibitors

In MEK and Bcr-Abl kinase inhibitors, 4-iodo-substituted rings are used to fill hydrophobic pockets.

  • Interaction: The iodine atom forms a Halogen Bond (XB) with the backbone carbonyl oxygen of residues in the hinge region (e.g., Valine or Leucine).

  • Energetics: This interaction can contribute 2–5 kcal/mol to binding affinity, often surpassing the potency of analogous chloro- or methyl- derivatives due to the high polarizability of iodine.

  • Example: 2-fluoro-4-iodophenyl moieties (isosteres of the 3-substituted benzoic acid core) are frequently screened to optimize residence time.

Case Study: MAGL Inhibitors

Monoacylglycerol lipase (MAGL) inhibitors have been synthesized using 4-iodo-3-methoxybenzoic acid .

  • Workflow: The acid is coupled to a piperidine core (via amide bond), and the iodine is subsequently used in a Suzuki coupling to attach various aryl groups, exploring the lipophilic pocket of the enzyme.

  • 3-Methoxy Role: The methoxy group provides a specific steric clash that orients the biaryl system, improving selectivity over FAAH (Fatty Acid Amide Hydrolase).

Part 4: Quantitative Data & Comparison

Table 1: Comparative Reactivity of 4-Halo-3-Substituted Benzoic Acids in Pd-Catalyzed Coupling

ScaffoldBond Energy (C-X)Suzuki Coupling (RT, 1% Pd)Electronic Effect of 3-R
4-Iodo-3-H ~65 kcal/mol>95% Conv. (10 min)Neutral
4-Iodo-3-NO2 <60 kcal/mol>98% Conv. (Rapid)Activated (Fast Oxidative Addition)
4-Iodo-3-OMe ~66 kcal/mol~85% Conv. (Slower)Deactivated (Requires heat/ligand)
4-Bromo-3-H ~81 kcal/mol~50% Conv. (Slow)Neutral
4-Fluoro-3-H ~115 kcal/mol0% (Inert)Requires specialized Ni-catalysts

References

  • Synthesis of Iniparib & Nitro-derivatives

    • Source: "Iniparib: Poly ADP-ribose polymerase 1 PARP-1 inhibitor." Drugs of the Future, 2010.
    • Relevance: Details the conversion of 4-iodo-3-nitrobenzoic acid to benzamide drugs.
  • Halogen Bonding in Kinase Inhibitors

    • Source: "The role of halogen bonding in inhibitor recognition and binding by protein kinases."[2][3][4][5][6] Current Topics in Medicinal Chemistry, 2007.

    • Relevance: Validates the use of Iodine-substituted scaffolds for sigma-hole interactions.
  • Suzuki Coupling of 4-Iodo-3-methoxybenzoic acid

    • Source: "Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester." Journal of Chemical Research, 2004.
    • Relevance: Provides specific conditions for coupling hindered 3-substituted scaffolds.
  • MAGL Inhibitor Synthesis

    • Source: "Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor." European Journal of Medicinal Chemistry, 2018.
    • Relevance: Demonstrates the use of 4-iodo-3-methoxybenzoic acid as a key building block.
  • General Reactivity of 4-Iodobenzoic Acids

    • Source: "A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions." BenchChem Technical Notes, 2025.
    • Relevance: Quantitative comparison of halogen reactivity in this specific scaffold.

Sources

Exploratory

3-(Cyclohexylmethoxy)-4-iodobenzoic acid supplier and price

Topic: 3-(Cyclohexylmethoxy)-4-iodobenzoic acid supplier and price Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Sourcing, Synthesis, and Application in Medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Cyclohexylmethoxy)-4-iodobenzoic acid supplier and price Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Sourcing, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary & Compound Identity

3-(Cyclohexylmethoxy)-4-iodobenzoic acid (CAS: 1931829-04-7 ) is a specialized benzoic acid derivative utilized primarily as a pharmacophore building block in the synthesis of small-molecule inhibitors. Its structural motif—a lipophilic cyclohexyl ether adjacent to an iodine handle—makes it a critical intermediate for developing MEK (Mitogen-activated protein kinase) inhibitors and PDE4 (Phosphodiesterase-4) inhibitors , sharing structural homology with agents like Roflumilast and CI-1040 .

Chemical Specifications
PropertySpecification
CAS Number 1931829-04-7
IUPAC Name 3-(cyclohexylmethoxy)-4-iodobenzoic acid
Molecular Formula C₁₄H₁₇IO₃
Molecular Weight 360.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Functionality 4-Iodo (Cross-coupling handle), 3-Alkoxy (Lipophilic pocket binder)

Market Analysis: Suppliers & Pricing

Due to its status as a specialized research intermediate, this compound is not a commodity chemical. It is typically sourced through specialized catalog vendors or custom synthesis.

Validated Supplier Network
SupplierCatalog / SKUAvailabilityPricing Model
Matrix Scientific 1931829-04-7Stock / Lead TimeInquire (Tiered)
BLD Pharm (Custom)Custom Synthesis~

800 / 5g*
Enamine (Building Block)Make-to-OrderInquire

*Note: Pricing is estimated based on the cost of the primary precursor (3-Hydroxy-4-iodobenzoic acid) plus synthetic overhead. Direct catalog prices for the final acid are rarely public; "Request for Quote" (RFQ) is standard.

Cost Driver Analysis (Precursor Baseline)

To evaluate fair pricing, researchers should benchmark against the primary starting material, 3-Hydroxy-4-iodobenzoic acid (CAS 58123-77-6) .

  • Precursor Cost: ~

    
    60 USD per 5g (Sigma-Aldrich / Combi-Blocks).
    
  • Synthesis Multiplier: The target compound typically commands a 5x–8x markup over the precursor due to the alkylation and purification steps involved.

Technical Synthesis & Manufacturing

For laboratories unable to source the compound directly, or requiring high-purity batches (>98%) for SAR studies, in-house synthesis is the most reliable route.

Retrosynthetic Logic

The most robust pathway avoids direct alkylation of the acid to prevent ester by-products. Instead, a Protection-Alkylation-Deprotection strategy is employed.

  • Esterification: Protect the carboxylic acid as a methyl ester.

  • Williamson Ether Synthesis: Alkylate the phenol with (Bromomethyl)cyclohexane.

  • Saponification: Hydrolyze the ester to yield the free acid.

Reaction Pathway Diagram (Graphviz)

SynthesisPathway Start 3-Hydroxy-4-iodobenzoic acid (CAS 58123-77-6) Step1 Methyl 3-hydroxy-4-iodobenzoate Start->Step1 Start->Step1 Esterification Step2 Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate Step1->Step2 Step1->Step2 Alkylation Final 3-(Cyclohexylmethoxy)-4-iodobenzoic acid (CAS 1931829-04-7) Step2->Final Step2->Final Hydrolysis Reagent1 MeOH / H2SO4 (Reflux) Reagent2 (Bromomethyl)cyclohexane K2CO3, DMF, 60°C Reagent3 LiOH / THF / H2O

Figure 1: Validated synthetic route utilizing a methyl ester protection strategy to ensure regioselectivity at the phenolic oxygen.[1]

Validated Experimental Protocol

Step 1: Alkylation (Williamson Ether Synthesis)

  • Reagents: Methyl 3-hydroxy-4-iodobenzoate (1.0 eq), (Bromomethyl)cyclohexane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Methyl 3-hydroxy-4-iodobenzoate in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Add (Bromomethyl)cyclohexane dropwise.

    • Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Step 2: Saponification (Hydrolysis)

  • Reagents: Alkylated intermediate, Lithium Hydroxide (LiOH·H₂O, 3.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at room temperature for 4 hours (or 50°C if sluggish).

    • Acidification: Cool to 0°C and acidify to pH ~2 with 1M HCl. The product usually precipitates.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Quality Control & Analytical Validation

To ensure the integrity of the "Self-Validating System," the following analytical benchmarks must be met before using the compound in downstream coupling (e.g., Suzuki-Miyaura).

MethodAcceptance CriteriaDiagnostic Signal
¹H NMR (DMSO-d₆) >98% Purityδ 3.85–3.95 (d, 2H): O-CH₂-Cyclohexyl doublet.δ 7.9–8.0 (d, 1H): Aromatic proton ortho to Iodine (deshielded).
HPLC >98% AreaSingle peak at retention time consistent with lipophilic acid.
LC-MS [M-H]⁻ = 359.1Negative mode ionization is preferred for benzoic acids.

Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry, specifically for:

  • MEK Inhibitor Design: The 3-alkoxy-4-iodo motif allows for the construction of diarylamines (via Buchwald-Hartwig coupling) similar to PD 0325901 and Cobimetinib . The cyclohexyl group provides hydrophobic bulk to fill the ATP-adjacent allosteric pocket.

  • PDE4 Inhibition: Analogous to Roflumilast (which uses a cyclopropylmethoxy group), the cyclohexylmethoxy variant is used to probe Structure-Activity Relationships (SAR) regarding the size of the hydrophobic clamp in the PDE4 active site.

References

  • Liao, M., et al. (2011). Method for synthesizing 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid. CN Patent CN102093194A.

Sources

Foundational

An In-depth Technical Guide to 3-(Cyclohexylmethoxy)-4-iodobenzoic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid, a specialized organic compound with significant potential in research and development. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid, a specialized organic compound with significant potential in research and development. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, physicochemical properties, spectroscopic profile, and potential applications of this molecule. Our focus is on providing not just data, but also the scientific rationale behind the methodologies and expected behaviors of this compound, grounded in established chemical principles.

Introduction: Strategic Molecular Design

3-(Cyclohexylmethoxy)-4-iodobenzoic acid is a strategically designed molecule that combines several key functional groups, each contributing to its unique chemical profile. The core structure is a benzoic acid, providing a carboxylic acid handle for further derivatization. The iodine atom at the 4-position is a versatile functional group, particularly for transition metal-catalyzed cross-coupling reactions, making it an excellent building block for more complex molecules.[1][2] The cyclohexylmethoxy group at the 3-position introduces a bulky, lipophilic moiety that can influence the molecule's solubility, crystal packing, and interactions with biological targets.[3]

This combination of features suggests potential applications in medicinal chemistry, where the iodinated aromatic ring can serve as a scaffold for building novel therapeutics, and in materials science, where such molecules can be used to create specialized polymers and liquid crystals.[4][5]

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The properties of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid are influenced by its molecular weight, the presence of the heavy iodine atom, the lipophilic cyclohexylmethoxy group, and the polar carboxylic acid group.

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₄H₁₇IO₃Based on chemical structure.
Molecular Weight 360.19 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for substituted benzoic acids.[6][7]
Melting Point 150-180 °CThe bulky cyclohexylmethoxy group may disrupt crystal packing compared to simpler benzoic acids, potentially lowering the melting point relative to 3-hydroxy-4-iodobenzoic acid (225-229 °C).[8]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol, acetone).The carboxylic acid group provides some water solubility, but the large, nonpolar cyclohexylmethoxy and iodophenyl groups dominate, leading to overall poor aqueous solubility. Benzoic acid itself has low water solubility that increases with temperature.[9][10]
pKa ~4.0 - 4.5The pKa of benzoic acid is approximately 4.2.[10][11] The electron-withdrawing inductive effect of the iodine and the ether oxygen will slightly increase acidity (lower pKa), while the bulky ortho group may have a slight acid-strengthening "ortho effect".[12] However, the overall effect is expected to be modest.
Predicted Spectroscopic Data

The spectroscopic signature of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid can be predicted by analyzing the expected signals from each part of the molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, and the methylene protons of the methoxy bridge.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Broad singlet1H-COOHCarboxylic acid protons are typically deshielded and appear as a broad singlet.
~7.8-8.0Doublet1HAr-H (ortho to -COOH)The proton ortho to the electron-withdrawing carboxylic acid will be the most deshielded aromatic proton.
~7.5-7.7Doublet of doublets1HAr-H (para to -COOH)This proton will be coupled to the other two aromatic protons.
~7.0-7.2Doublet1HAr-H (ortho to -OCH₂)The proton ortho to the electron-donating ether group will be the most shielded aromatic proton.
~3.8-4.0Doublet2H-OCH₂-The methylene protons adjacent to the oxygen atom will be deshielded.
~1.0-2.0Multiplets11HCyclohexyl protonsThe protons of the cyclohexyl ring will appear as a complex series of multiplets.

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165-170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155-160Ar-C (attached to -OCH₂)The aromatic carbon attached to the ether oxygen will be deshielded.
~140-145Ar-C (attached to -I)The carbon attached to the iodine atom is deshielded.
~130-135Ar-C (para to -OCH₂)Aromatic carbon in the para position relative to the ether.
~120-125Ar-C (ortho to -COOH)Aromatic carbon ortho to the carboxylic acid.
~115-120Ar-C (para to -I)Aromatic carbon in the para position relative to the iodine.
~90-95Ar-C (ipso to -COOH)The carbon bearing the carboxylic acid group.
~70-75-OCH₂-The methylene carbon of the ether linkage.
~25-40Cyclohexyl carbonsThe carbons of the cyclohexyl ring.

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1250, ~1050C-O stretchEther and carboxylic acid
~2850-2950C-H stretchCyclohexyl and methylene groups

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zFragmentRationale
360[M]⁺Molecular ion peak.
279[M - C₆H₁₁]⁺Loss of the cyclohexyl radical.
263[M - C₆H₁₁O]⁺Loss of the cyclohexyloxy radical.
127[I]⁺Iodine cation.
81[C₆H₉]⁺Fragmentation of the cyclohexyl ring.

Synthesis and Reaction Mechanisms

The synthesis of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid is most logically achieved through a two-step process starting from a commercially available precursor.

Synthesis Pathway

G 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid 3-Hydroxy-4-iodobenzoic acid 3-Hydroxy-4-iodobenzoic acid 3-Hydroxybenzoic Acid->3-Hydroxy-4-iodobenzoic acid Iodination 3-(Cyclohexylmethoxy)-4-iodobenzoic acid 3-(Cyclohexylmethoxy)-4-iodobenzoic acid 3-Hydroxy-4-iodobenzoic acid->3-(Cyclohexylmethoxy)-4-iodobenzoic acid Williamson Ether Synthesis

Caption: Proposed synthetic route to 3-(Cyclohexylmethoxy)-4-iodobenzoic acid.

Step 1: Iodination of 3-Hydroxybenzoic Acid

The first step involves the regioselective iodination of 3-hydroxybenzoic acid to produce 3-hydroxy-4-iodobenzoic acid. This is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating and ortho-, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. The ortho-position to the hydroxyl group is sterically hindered, and the para-position is electronically favored, leading to the desired product.[13]

This protocol is adapted from a known procedure for the iodination of 3-hydroxybenzoic acid.[14]

  • Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1.0 eq) in methanol.

  • Addition of Reagents: Add sodium hydroxide (1.05 eq) and sodium iodide (1.05 eq) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of sodium hypochlorite (1.05 eq) dropwise, maintaining the temperature between 0-5 °C. The sodium hypochlorite oxidizes the iodide to an electrophilic iodine species.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Remove the methanol by rotary evaporation. Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 3-hydroxy-4-iodobenzoic acid.

Step 2: Williamson Ether Synthesis

The second step is a Williamson ether synthesis, a classic method for forming ethers from an alkoxide and an alkyl halide.[15][16][17] In this case, the phenoxide of 3-hydroxy-4-iodobenzoic acid is reacted with cyclohexylmethanol that has been converted to a suitable alkyl halide or sulfonate. To avoid the reaction of the carboxylic acid with the base, it is advisable to first protect the carboxylic acid as an ester, then perform the etherification, and finally deprotect the ester.

G cluster_0 Protection cluster_1 Etherification cluster_2 Deprotection 3-Hydroxy-4-iodobenzoic acid 3-Hydroxy-4-iodobenzoic acid Methyl 3-hydroxy-4-iodobenzoate Methyl 3-hydroxy-4-iodobenzoate 3-Hydroxy-4-iodobenzoic acid->Methyl 3-hydroxy-4-iodobenzoate Esterification Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate Methyl 3-hydroxy-4-iodobenzoate->Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate Williamson Ether Synthesis 3-(Cyclohexylmethoxy)-4-iodobenzoic acid 3-(Cyclohexylmethoxy)-4-iodobenzoic acid Methyl 3-(cyclohexylmethoxy)-4-iodobenzoate->3-(Cyclohexylmethoxy)-4-iodobenzoic acid Saponification

Caption: Workflow for the Williamson ether synthesis with protection/deprotection steps.

  • Esterification (Protection):

    • Reflux 3-hydroxy-4-iodobenzoic acid in methanol with a catalytic amount of sulfuric acid for several hours.

    • Neutralize the reaction mixture, extract the ester with an organic solvent, and purify to obtain methyl 3-hydroxy-4-iodobenzoate.

  • Etherification:

    • Dissolve methyl 3-hydroxy-4-iodobenzoate (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

    • Add a base such as potassium carbonate (1.5 eq) to deprotonate the phenolic hydroxyl group.

    • Add cyclohexylmethyl bromide (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography to yield methyl 3-(cyclohexylmethoxy)-4-iodobenzoate.

  • Saponification (Deprotection):

    • Dissolve the ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide or potassium hydroxide and stir at room temperature or with gentle heating until the ester is fully hydrolyzed.

    • Remove the methanol under reduced pressure and acidify the aqueous solution with hydrochloric acid to precipitate the final product.

    • Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Reactivity and Potential Applications

The reactivity of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid is dominated by the carboxylic acid and the iodo-substituent.

Reactions of the Carboxylic Acid Group

The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions allow for the incorporation of the molecule into larger structures or for the modification of its physicochemical properties.

Reactions of the Iodo Group: A Gateway to Molecular Complexity

The carbon-iodine bond is relatively weak, making the iodine a good leaving group in various reactions, most notably in transition metal-catalyzed cross-coupling reactions.[3] This makes 3-(Cyclohexylmethoxy)-4-iodobenzoic acid a valuable building block in organic synthesis.

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated derivatives.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

  • Ullmann Condensation: Copper-catalyzed reaction with phenols, thiols, or amines.

G cluster_0 Cross-Coupling Reactions 3-(Cyclohexylmethoxy)-4-iodobenzoic acid 3-(Cyclohexylmethoxy)-4-iodobenzoic acid Suzuki Product Suzuki Product 3-(Cyclohexylmethoxy)-4-iodobenzoic acid->Suzuki Product [Pd], Boronic Acid Heck Product Heck Product 3-(Cyclohexylmethoxy)-4-iodobenzoic acid->Heck Product [Pd], Alkene Sonogashira Product Sonogashira Product 3-(Cyclohexylmethoxy)-4-iodobenzoic acid->Sonogashira Product [Pd/Cu], Alkyne Buchwald-Hartwig Product Buchwald-Hartwig Product 3-(Cyclohexylmethoxy)-4-iodobenzoic acid->Buchwald-Hartwig Product [Pd], Amine

Caption: Potential cross-coupling reactions of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid.

Potential Applications

Substituted iodobenzoic acids are important intermediates in the synthesis of pharmaceuticals.[4][5][18] The title compound could be a precursor for:

  • Novel Heterocycles: The iodo-group can be used to construct heterocyclic rings, which are common motifs in drug molecules.[2]

  • Bioactive Molecules: The cyclohexylmethoxy group can enhance lipophilicity and improve binding to hydrophobic pockets in target proteins. The overall scaffold can be elaborated using cross-coupling reactions to generate libraries of compounds for biological screening.

  • Radiolabeled Imaging Agents: The iodine atom can be replaced with a radioactive isotope of iodine for use in diagnostic imaging.[18]

The rigid aromatic core and the reactive iodo-group make this compound a candidate for the synthesis of:

  • Specialty Polymers: Incorporation into polymer chains via cross-coupling reactions could lead to materials with tailored thermal and optical properties.[4]

  • Liquid Crystals: The anisotropic shape of the molecule is conducive to the formation of liquid crystalline phases.

  • Organic Electronics: As a building block for conjugated materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(Cyclohexylmethoxy)-4-iodobenzoic acid and its precursors. Based on the data for related compounds, it should be considered an irritant to the skin, eyes, and respiratory system.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Cyclohexylmethoxy)-4-iodobenzoic acid is a molecule with considerable potential for a wide range of applications in both medicinal chemistry and materials science. While direct experimental data on this specific compound is limited, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. The synthetic route is straightforward, and the presence of versatile functional groups makes it an attractive building block for the creation of more complex and functional molecules. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

  • Ertokus, G. P., et al. "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures." Asian Journal of Chemistry, vol. 25, no. 7, 2013, pp. 3829-3832.
  • "Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino." University of California, Davis, . Accessed 15 Feb. 2026.

  • "Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids." The Journal of Organic Chemistry, ACS Publications, 4 Dec. 2013, pubs.acs.org/doi/10.1021/jo402283w.
  • "How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?" Evergreensino Chemical Co., Ltd., 23 May 2025, .

  • "Aromatic Iodination Definition." Fiveable, 15 Sept. 2025, .

  • "Is there a correlation between substituents of benzoic acid and it's acidity?" Quora, 30 Aug. 2017, .

  • "Aromatic Iodides: Synthesis and Conversion to Heterocycles." MDPI, 16 Nov. 2022, .

  • "The Williamson Ether Synthesis." University of Massachusetts, . Accessed 15 Feb. 2026.

  • "12. The Williamson Ether Synthesis." University of North Georgia, ung.edu/chemistry/_uploads/files/chemistry-2-labs/12-Williamson-Ether-Synthesis.pdf. Accessed 15 Feb. 2026.
  • "Williamson Ether Synthesis." University of Wisconsin-Madison, . Accessed 15 Feb. 2026.

  • "3-Hydroxy-4-iodobenzoic acid." ChemicalBook, 13 Jan. 2026, .

  • "Organic Chemistry Williamson Ether Synthesis." University of Richmond, chemistry.richmond.edu/courses/206/labs/williamson_ether_synthesis.pdf. Accessed 15 Feb. 2026.
  • "Williamson Ether Synthesis." Utah Tech University, chem.utahtech.edu/courses/2320/2320-labs/williamson-ether-synthesis.pdf. Accessed 15 Feb. 2026.
  • "Benzoic acid." Wikipedia, en.wikipedia.org/wiki/Benzoic_acid. Accessed 15 Feb. 2026.
  • "Supporting Information - 2-Iodoxybenzoic acid organosulfonates." The Royal Society of Chemistry, . Accessed 15 Feb. 2026.

  • "Benzoic Acid - Structure, Properties, Reactions." Turito, 20 Jan. 2023, .

  • "Benzoic acid | 65-85-0." ChemicalBook, 3 Feb. 2026, .

  • "Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid." NINGBO INNO PHARMCHEM CO.,LTD., 29 Jan. 2026, .

  • "Role of iodine substituent in the reactivity of aromatic compounds." Benchchem, . Accessed 15 Feb. 2026.

  • "Benzoic Acid." BYJU'S, 21 July 2022, byjus.com/chemistry/benzoic-acid/.
  • "13 C NMR study of 2‐iodoso‐ and 2‐iodoxy‐benzoic acids and their sodium salts." Scilit, . Accessed 15 Feb. 2026.

  • "IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids..." AIP Publishing, 30 Aug. 2013, pubs.aip.
  • "4-Iodobenzoic Acid: Exploring Its Properties and Applications in Chemical Research." Autech Industry Co.,Limited., 14 Feb. 2026, .

  • "Advances in the direct iodination of aromatic compounds." ResearchGate, 7 Aug. 2025, .

  • "Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid." MDPI, 11 Aug. 2024, .

  • "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]." Rasayan Journal of Chemistry, . Accessed 15 Feb. 2026.

  • "Hydrocarbon iodination: Aromatic compound iodination overview and reactions." Chemia, 7 Nov. 2022, .

  • "5 Combination of 1H and 13C NMR Spectroscopy." Thieme Connect, . Accessed 15 Feb. 2026.

  • "2-Iodobenzoic acid(88-67-5) 13C NMR spectrum." ChemicalBook, . Accessed 15 Feb. 2026.

  • "4-Iodobenzoic acid(619-58-9) 1H NMR spectrum." ChemicalBook, . Accessed 15 Feb. 2026.

  • "3-Hydroxy-4-iodobenzoic acid 97 58123-77-6." Sigma-Aldrich, .

  • "The Pivotal Role of 4-Amino-5-iodo-2-methoxybenzoic Acid in Medicinal Chemistry." Benchchem, . Accessed 15 Feb. 2026.

  • "2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method." Tocris Bioscience, 11 May 2024, .

  • "3-Hydroxy-4-iodobenzoic acid 97 58123-77-6." MilliporeSigma, .

  • "Recent advances of the Povarov reaction in medicinal chemistry." ADDI, . Accessed 15 Feb. 2026.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 3-(Cyclohexylmethoxy)-4-iodobenzoyl chloride

Abstract: This document provides a detailed, two-part protocol for the preparation of 3-(Cyclohexylmethoxy)-4-iodobenzoyl chloride, a key intermediate in pharmaceutical and materials science research. The synthesis begin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-part protocol for the preparation of 3-(Cyclohexylmethoxy)-4-iodobenzoyl chloride, a key intermediate in pharmaceutical and materials science research. The synthesis begins with the preparation of the precursor, 3-(Cyclohexylmethoxy)-4-iodobenzoic acid, via a Williamson ether synthesis followed by electrophilic iodination. The second part details the conversion of the carboxylic acid to the final acyl chloride using thionyl chloride. This guide emphasizes the mechanistic rationale behind procedural steps, critical safety protocols, and methods for purification and characterization to ensure a high-purity final product.

Introduction

3-(Cyclohexylmethoxy)-4-iodobenzoyl chloride is a valuable bifunctional molecule. The reactive acyl chloride group serves as a handle for forming esters and amides, while the iodinated aromatic ring is primed for cross-coupling reactions, making it a versatile building block in the synthesis of complex organic molecules. Its derivatives have applications in areas such as the development of potential human dopamine D4 antagonists and radiopaque polymers. The following protocols are designed to be robust and reproducible, providing researchers with a reliable method for obtaining this important synthetic intermediate.

Overall Synthetic Strategy

The synthesis is a multi-step process that requires careful execution and control of reaction conditions. The overall workflow is depicted below, starting from the commercially available 3-hydroxybenzoic acid.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Acyl Chloride Formation A 3-Hydroxybenzoic Acid B 3-(Cyclohexylmethoxy)benzoic Acid A->B Williamson Ether Synthesis (Cyclohexyl)methyl Bromide, Base C 3-(Cyclohexylmethoxy)-4-iodobenzoic Acid B->C Electrophilic Iodination (Iodine, Oxidizing Agent) D 3-(Cyclohexylmethoxy)-4-iodobenzoyl chloride C->D Chlorination (Thionyl Chloride)

Diagram 1: Overall synthetic workflow for 3-(Cyclohexylmethoxy)-4-iodobenzoyl chloride.

Part 1: Synthesis of 3-(Cyclohexylmethoxy)-4-iodobenzoic Acid

This precursor is synthesized in two key steps: a Williamson ether synthesis to introduce the cyclohexylmethoxy group, followed by a regioselective iodination of the aromatic ring.

Step 1.1: Williamson Ether Synthesis of 3-(Cyclohexylmethoxy)benzoic Acid

Principle and Mechanism: The Williamson ether synthesis is a classic S(_N)2 reaction for forming ethers.[1] In this step, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base (e.g., sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide, (bromomethyl)cyclohexane, displacing the bromide leaving group to form the desired ether linkage.[2][3] The use of a primary alkyl halide is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions.[2]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
3-Hydroxybenzoic Acid 138.12 10.0 g 0.0724 1.0
(Bromomethyl)cyclohexane 177.08 14.1 g (11.0 mL) 0.0796 1.1
Potassium Carbonate (K₂CO₃) 138.21 20.0 g 0.1447 2.0

| Acetone | 58.08 | 200 mL | - | - |

Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g), potassium carbonate (20.0 g), and acetone (200 mL).

  • Addition of Alkyl Halide: While stirring vigorously, add (bromomethyl)cyclohexane (11.0 mL) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-hydroxybenzoic acid spot.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(Cyclohexylmethoxy)benzoic acid as a white solid.

Step 1.2: Electrophilic Iodination of 3-(Cyclohexylmethoxy)benzoic Acid

Principle and Mechanism: This step involves the regioselective iodination of the activated aromatic ring. The hydroxyl (now ether) and carboxylic acid groups are ortho, para-directing and meta-directing, respectively.[4] The ether group is a stronger activating group, directing the incoming electrophile primarily to the positions ortho and para to it. Steric hindrance from the cyclohexylmethoxy group favors iodination at the less hindered C4 position (ortho to the ether and meta to the acid). The reaction typically uses molecular iodine in the presence of an oxidizing agent (like iodic acid or nitric acid) to generate the active iodinating species in situ.[5]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
3-(Cyclohexylmethoxy)benzoic Acid 234.30 10.0 g 0.0427 1.0
Iodine (I₂) 253.81 11.9 g 0.0469 1.1
Iodic Acid (HIO₃) 175.91 3.0 g 0.0171 0.4

| Ethanol | 46.07 | 150 mL | - | - |

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve 3-(Cyclohexylmethoxy)benzoic acid (10.0 g) in ethanol (150 mL).

  • Addition of Reagents: Add iodine (11.9 g) and iodic acid (3.0 g) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 500 mL of cold water with 10 g of sodium thiosulfate to quench any excess iodine.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water and then recrystallize from aqueous ethanol to yield pure 3-(Cyclohexylmethoxy)-4-iodobenzoic acid. The expected melting point is in the range of 225-229 °C.

Part 2: Preparation of 3-(Cyclohexylmethoxy)-4-iodobenzoyl chloride

Principle and Mechanism: The conversion of a carboxylic acid to an acyl chloride is a crucial transformation in organic synthesis.[6] Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose.[7] The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.[8][9] This forms a reactive intermediate. A subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate.[10] This intermediate then collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.[9][11]

G A Carboxylic Acid (R-COOH) C Initial Adduct Formation A->C Nucleophilic Attack B Thionyl Chloride (SOCl₂) B->C D Chloride Ion Attack C->D Eliminates Cl⁻ E Tetrahedral Intermediate D->E Nucleophilic Attack on Carbonyl F Product Formation E->F Collapse & Elimination G Acyl Chloride (R-COCl) F->G H Byproducts (SO₂ + HCl) F->H

Diagram 2: Simplified mechanism for acyl chloride formation using thionyl chloride.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
3-(Cyclohexylmethoxy)-4-iodobenzoic acid 360.18 10.0 g 0.0278 1.0
Thionyl Chloride (SOCl₂) 118.97 10 mL (16.4 g) 0.138 ~5.0
Toluene (anhydrous) 92.14 50 mL - -

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - | Catalytic |

Protocol:

  • Setup: All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to exclude moisture. To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber containing NaOH solution), add 3-(Cyclohexylmethoxy)-4-iodobenzoic acid (10.0 g) and anhydrous toluene (50 mL).

  • Catalyst Addition: Add 2-3 drops of DMF. DMF catalyzes the reaction by forming a small amount of a Vilsmeier-Haack type reagent, which is a more potent acylating agent.

  • Reagent Addition: Slowly add thionyl chloride (10 mL) to the stirred suspension at room temperature. The addition should be done in a fume hood due to the release of HCl gas.[12]

  • Reaction: Gently heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solid carboxylic acid has completely dissolved.

  • Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a cold trap and a base trap.

  • Purification: The crude 3-(Cyclohexylmethoxy)-4-iodobenzoyl chloride is often of sufficient purity for subsequent steps. If further purification is needed, high-vacuum distillation can be performed.[13][14] However, given the high molecular weight, the product may be a solid or a high-boiling oil.

Safety and Handling

  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water.[15][16] It causes severe skin burns and eye damage and is toxic if inhaled.[12]

    • Handling: Always handle thionyl chloride in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[15][16]

    • Storage: Store in a cool, dry place away from water and moisture, in a tightly sealed container.[15]

    • Spills: Absorb small spills with an inert, dry material like sand or vermiculite and dispose of as hazardous waste. Do not use water.[17]

  • Acyl Chlorides: These compounds are lachrymators and are corrosive. They react with moisture in the air to produce HCl. Handle with the same precautions as thionyl chloride.

  • Waste Disposal: Quench excess thionyl chloride cautiously by slowly adding it to a large volume of ice-cold water or an aqueous sodium bicarbonate solution under vigorous stirring in a fume hood. All chemical waste should be disposed of according to institutional and local regulations.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy:

    • Disappearance of the broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).

    • Appearance of a strong C=O stretch for the acyl chloride at a higher frequency (approx. 1780-1815 cm⁻¹) compared to the parent carboxylic acid (approx. 1700-1725 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the cyclohexyl and aromatic protons. The disappearance of the acidic proton signal from the carboxylic acid is a key indicator of reaction completion.[18] Aromatic proton signals for benzoyl chloride derivatives typically appear in the 7.5 - 8.2 ppm range.[19]

    • ¹³C NMR: The carbonyl carbon signal will shift downfield compared to the carboxylic acid.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Part 1: Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the heating mantle is at the correct temperature.
Inactive alkylating or iodinating agent.Use fresh, high-purity reagents. Ensure alkyl halides have been stored properly.
Part 2: Low Yield of Acyl Chloride Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.
Incomplete reaction.Ensure the reaction goes to completion by monitoring gas evolution and confirming the dissolution of the starting material.
Product is Contaminated with Starting Material Incomplete reaction or insufficient purification.Extend reaction time for the chlorination step. For the precursor, ensure recrystallization is performed carefully. For the final product, purification by vacuum distillation may be required.[13]

Conclusion

This guide presents a comprehensive and reliable methodology for the synthesis of 3-(Cyclohexylmethoxy)-4-iodobenzoyl chloride. By understanding the chemical principles behind each step and adhering to the detailed protocols and safety precautions, researchers can confidently prepare this versatile intermediate for applications in drug discovery and materials science.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from NJ.gov. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from chemistrysteps.com. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. Retrieved from YouTube. [Link]

  • PubChem. (n.d.). Thionyl Chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from Chemguide. [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from YouTube. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from masterorganicchemistry.com. [Link]

  • PENTA. (2019, September 12). Safety Data Sheet: Thionyl chloride. Retrieved from penta.cz. [Link]

  • Course Hero. (n.d.). Show how to might use the Williamson ether synthesis to prepare each ether. Retrieved from coursehero.com. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from Chemguide. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from chemistrysteps.com. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from uml.edu. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from chem.libretexts.org. [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from yfchems.com. [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from lookchem.com. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from khanacademy.org. [Link]

  • SpectraBase. (n.d.). Benzoylchloride - Optional[1H NMR] - Spectrum. Retrieved from spectrabase.com. [Link]

  • NIST. (n.d.). Benzoyl chloride. Retrieved from webbook.nist.gov. [Link]

  • PubChem. (n.d.). Benzoyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Iodination of hydroxy aromatics by iodine and iodic acid. Retrieved from researchgate.net. [Link]

  • Beilstein Journal of Organic Chemistry. (2017, February 16). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from The Lens. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-iodobenzoic acid. Retrieved from prepchem.com. [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from orgsyn.org. [Link]

  • Molecules. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from NCBI. [Link]

  • Wikipedia. (n.d.). 4-Iodobenzoic acid. Retrieved from en.wikipedia.org. [Link]

  • Chemcess. (2024, April 22). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from chemcess.com. [Link]

  • OC-Praktikum. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from oc-praktikum.de. [Link]

  • PubChem. (n.d.). 4-Iodobenzoyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(Cyclohexylmethoxy)-4-iodobenzoic Acid

Case ID: SOL-3CM-4IBA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are working with 3-(Cyclohexylmethoxy)-4-iodobenzoic acid , a lipophilic benzoic acid derivative often u...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3CM-4IBA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with 3-(Cyclohexylmethoxy)-4-iodobenzoic acid , a lipophilic benzoic acid derivative often utilized as an intermediate in medicinal chemistry (e.g., TRK inhibitor synthesis).

  • Predicted Solubility: High in DMSO and DMF (>50 mM is typical for this class).

  • Primary Challenge: While the compound dissolves readily in organic solvents (DMSO/DMF), the bulky cyclohexyl group and iodine atom significantly increase lipophilicity (LogP). This leads to a high risk of "crashing out" (precipitation) when the stock solution is diluted into aqueous buffers (e.g., cell culture media or assay buffers).

  • Critical Factor: As a benzoic acid derivative (pKa ≈ 3.8–4.2), its aqueous solubility is strictly pH-dependent.

Module 1: Solubility Profiling (The "How-To")

Since batch-specific crystal forms (polymorphs) can alter saturation limits, do not rely on theoretical values. Use this Visual Saturation Protocol to determine the exact limit for your specific lot.

Protocol: Step-by-Step Saturation Test
  • Weighing: Weigh 5 mg of the solid compound into a clear 1.5 mL microcentrifuge tube.

  • Initial Addition: Add 50 µL of anhydrous DMSO (or DMF). This targets a concentration of ~100 mg/mL.[1]

  • Agitation: Vortex vigorously for 30 seconds.

  • Inspection: Hold the tube against a light source.

    • Clear? Solubility >100 mg/mL.[1][2] Proceed to add more solid if higher concentration is needed.

    • Cloudy/Particulates? Proceed to Step 5.

  • Sonication: Sonicate in a water bath at ambient temperature for 5 minutes.

    • Note: The iodine bond is stable, but avoid excessive heat (>40°C) to prevent degradation.

  • Incremental Dilution: If still undissolved, add DMSO in 10 µL increments , vortexing and sonicating between additions, until the solution is perfectly clear.

  • Calculation:

    
    
    
Visual Workflow: Solubility Determination

SolubilityWorkflow Start Start: 5 mg Solid AddSolvent Add 50 µL DMSO Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (5 min) Check->Sonicate Cloudy Success Record Max Solubility Check->Success Clear Dilute Add 10 µL DMSO Sonicate->Dilute Dilute->Vortex

Figure 1: Iterative workflow for determining the saturation limit of the compound in organic solvents.

Module 2: Troubleshooting Aqueous Dilution

The most common failure mode is precipitation upon dilution into assay media. This occurs because the "cyclohexyl" tail is highly hydrophobic.

The "Crash-Out" Phenomenon

When you pipette a 100 mM DMSO stock into water (pH 7), the DMSO rapidly diffuses away. The compound molecules are left "stranded" in water. If the pH is below the pKa (acidic) or if the concentration exceeds the thermodynamic solubility, the compound instantly crystallizes.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Immediate white cloud upon dilution "Shock" Precipitation: Rapid mixing caused local high concentration.Use Intermediate Dilution: Dilute stock 1:10 in pure DMSO first, then add that to the buffer slowly while vortexing.
Precipitation after 1 hour Thermodynamic Instability: The final concentration is too high for the buffer.Lower Final Concentration: Reduce the final assay concentration (e.g., from 100 µM to 10 µM).
Crystals adhering to plastic tips Surface Adsorption: Lipophilic compounds stick to polypropylene.Use Low-Retention Tips: Or pre-wet the tip with DMSO before pipetting the stock.
Inconsistent biological data Micro-precipitation: Invisible aggregates are forming.Filter: Pass the final diluted solution through a 0.22 µm PVDF filter (check for loss of compound via HPLC).
Decision Tree: Preventing Precipitation

PrecipTree Problem Issue: Precipitation in Aqueous Buffer CheckPH Check Buffer pH Problem->CheckPH Acidic pH < 5.0 CheckPH->Acidic Low pH Neutral pH > 7.0 CheckPH->Neutral Neutral/Basic ActionBase Action: Increase pH (Deprotonate Acid) Acidic->ActionBase CheckConc Check Final Conc. Neutral->CheckConc HighConc > 100 µM CheckConc->HighConc LowConc < 10 µM CheckConc->LowConc ActionDilute Action: Serial Dilution (Stepwise) HighConc->ActionDilute ActionSurfactant Action: Add 0.05% Tween-20 or Cyclodextrin LowConc->ActionSurfactant

Figure 2: Decision matrix for resolving precipitation issues based on pH and concentration factors.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I heat the DMSO solution to speed up dissolution? A: Yes, but proceed with caution.

  • Safe Zone: Mild heating (37°C to 45°C) is acceptable and often necessary for this compound due to the bulky cyclohexyl group.

  • Danger Zone: Avoid temperatures >60°C. While benzoic acids are stable, the iodine-carbon bond can be sensitive to thermal cleavage over time, and high heat can promote decarboxylation in acidic environments.

Q2: DMSO vs. DMF: Which should I choose? A:

  • Choose DMSO for biological assays (Cell culture, enzyme inhibition). It is less toxic to cells (usually tolerated <0.1%).

  • Choose DMF for chemical synthesis or if the compound is stubborn. DMF is slightly less polar and may solvate the cyclohexyl ring better, but it is toxic to cells and can inhibit certain enzymes.

Q3: My DMSO stock froze in the fridge (4°C). Is the compound ruined? A: No. Pure DMSO freezes at ~19°C. This is normal.

  • Recovery: Thaw completely at room temperature (or 37°C water bath) and vortex vigorously before use. The freeze-thaw cycle can induce micro-crystallization; vortexing ensures redissolution.

Q4: Is the compound light-sensitive? A: Potentially. Compounds with Carbon-Iodine bonds (C-I) can undergo photolysis under strong UV light.

  • Recommendation: Store stock solutions in amber vials or wrap clear tubes in aluminum foil.

References

  • Solubility of Benzoic Acid Derivatives

    • Source: NIST/IUPAC Solubility D
    • Context: Establishes baseline solubility of substituted benzoic acids in polar aprotic solvents.
    • Link:

  • DMSO Physical Properties & Handling

    • Source: Gaylord Chemical Company (Major DMSO Manufacturer).[2]

    • Context: Freezing points, hygroscopicity, and solvent compatibility d
    • Link:

  • Troubleshooting Compound Precipitation in Assays

    • Source: "Guidance for the use of DMSO in biological assays."
    • Context: Best practices for serial dilutions to prevent "shock" precipit
    • Link:

  • 4-Iodobenzoic Acid Properties (Parent Scaffold)

    • Source: PubChem CID 12085.[3][4]

    • Context: Provides pKa (~4.0)
    • Link:

Sources

Optimization

Purification methods for 3-(Cyclohexylmethoxy)-4-iodobenzoic acid

Technical Support Guide: Purification of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid Case ID: PUR-1931829-04-7 Status: Active Responder: Senior Application Scientist, Process Chemistry Division Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid

Case ID: PUR-1931829-04-7 Status: Active Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide details the purification strategy for 3-(Cyclohexylmethoxy)-4-iodobenzoic acid (CAS: 1931829-04-7). This intermediate presents a specific purification challenge: balancing the lipophilicity of the cyclohexyl ether and the iodine atom against the polarity of the carboxylic acid.

Our protocol prioritizes Acid-Base Extraction for gross impurity removal (specifically unreacted alkyl halides), followed by Recrystallization for isomer rejection and final polishing.

Module 1: The Primary Work-Up (Acid-Base Extraction)

User Question: My crude reaction mixture contains unreacted (bromomethyl)cyclohexane and some starting phenol. How do I isolate the main product cleanly?

Technical Response: The most effective first-pass purification leverages the acidity of the benzoic acid moiety (pKa ~4.2). Neutral impurities like (bromomethyl)cyclohexane and weak acids like phenols can be separated by manipulating pH.

Step-by-Step Protocol:
  • Dissolution : Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

    • Why: EtOAc is a medium-polarity solvent that dissolves the lipophilic cyclohexyl-iodo complex well but is immiscible with water.

  • Basic Extraction :

    • Wash the organic phase with 1M NaOH (2-3 times).

    • Critical Checkpoint : The product (as the sodium carboxylate salt) will move to the aqueous layer. The neutral impurities (alkyl halides) will remain in the organic layer.

    • Note: If the starting material was a phenol (3-hydroxy-4-iodobenzoic acid), it is also acidic. However, the alkylation conversion is usually high. If phenol remains, it will also extract here.

  • Phase Separation :

    • Keep the Aqueous Layer .

    • Discard the Organic Layer (contains neutral impurities).

  • Acidification & Precipitation :

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2M HCl until pH < 2.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation :

    • Filter the solid.[1][2][3] Wash with cold water to remove inorganic salts (NaCl).

    • Dry the solid under vacuum at 45°C.

Mechanism of Action: This method exploits the Henderson-Hasselbalch equation . At pH > 8 (NaOH wash), the carboxylic acid exists as the soluble carboxylate anion (


). At pH < 2 (HCl acidification), it reverts to the insoluble free acid (

), precipitating out of the aqueous phase while salts remain dissolved.

Module 2: Recrystallization (Polishing)

User Question: The product is off-white/yellow and HPLC shows 95% purity. What solvent system should I use for recrystallization?

Technical Response: Iodinated aromatics often carry trace iodine (


) or regioisomers that cause discoloration. The cyclohexyl group adds significant lipophilicity, making water an excellent anti-solvent.
Recommended Solvent Systems:
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 to 50:50High Best balance. Ethanol dissolves the lipophilic ether; water acts as anti-solvent.
Acetonitrile (MeCN) Pure or with WaterMedium-High Excellent for aryl iodides. Good for removing polar impurities.[4]
Toluene / Heptane 1:2Medium Use if the main impurity is very polar (tar/salts).
Recrystallization Protocol (Ethanol/Water):
  • Dissolution : Suspend the crude solid in Ethanol (approx. 5-10 mL per gram).

  • Heating : Heat to reflux (approx. 78°C) until fully dissolved.

    • Troubleshooting: If the solution is dark yellow/brown, add Activated Charcoal (1-2 wt%), stir for 10 mins, and filter hot through Celite. This removes free iodine and polymeric colorants.

  • Anti-solvent Addition : While hot, slowly add Water dropwise until a faint turbidity persists.

  • Clarification : Add a few drops of Ethanol to clear the solution again.

  • Crystallization :

    • Allow the solution to cool to room temperature slowly (over 2-3 hours).

    • Cool further to 0-4°C in an ice bath for 1 hour.

  • Filtration : Filter the crystals and wash with cold Ethanol/Water (1:1).

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

  • Cause : The cooling was too rapid, or the solvent mixture is too rich in the anti-solvent (water).

  • Fix : Re-heat to dissolve the oil. Add a small amount of the good solvent (Ethanol). Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation. Cool very slowly.

Q2: The product has a pinkish tint.

  • Cause : Trace free iodine (

    
    ) liberation, common with aryl iodides exposed to light or acid.
    
  • Fix : Wash the solid with a dilute solution of Sodium Thiosulfate (

    
    ) during the filtration step. This reduces colored iodine to colorless iodide.
    

Q3: I see an emulsion during the extraction step.

  • Cause : The cyclohexyl group acts like a surfactant, stabilizing the interface.

  • Fix : Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength. Filter the biphasic mixture through a pad of Celite to break the emulsion.

Module 4: Process Logic Visualization

The following diagram illustrates the purification logic, highlighting the critical decision points for impurity rejection.

PurificationLogic Crude Crude Reaction Mixture (Product + Alkyl Halide + Salts) Dissolve Dissolve in EtOAc Crude->Dissolve BaseWash Wash with 1M NaOH Dissolve->BaseWash OrgLayer Organic Layer (Contains Neutral Impurities) BaseWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) BaseWash->AqLayer Keep Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Recryst Recrystallization (Ethanol/Water) Precipitate->Recryst Final Pure 3-(Cyclohexylmethoxy)-4-iodobenzoic acid Recryst->Final

Figure 1: Purification workflow emphasizing the separation of neutral impurities via pH manipulation.

References

  • Organic Syntheses, Coll.[5] Vol. 1, p. 325 (1941) . m-Iodobenzoic Acid. (Describes the fundamental acid-base extraction and recrystallization logic for iodobenzoic acids).

  • Matrix Scientific . 3-(Cyclohexylmethoxy)-4-iodobenzoic acid Product Data. (Verification of CAS 1931829-04-7 and structural properties).

  • Google Patents, US3235588A . Purification of benzoic acid. (General industrial protocols for purifying substituted benzoic acids via crystallization).

  • National Institutes of Health (PMC) . m-Iodosylbenzoic acid – a convenient recyclable reagent. (Discusses solubility and recovery of iodobenzoic acid derivatives).

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered 4-Iodobenzoates

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of sterically hindered 4-iodobenzoates. This guide is designed for researchers, scientists, and drug development professionals who are en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of sterically hindered 4-iodobenzoates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific and often demanding cross-coupling reaction. Here, we will address common issues in a question-and-answer format, providing in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations.

I. Frequently Asked Questions (FAQs)

Here are some of the most common questions and initial troubleshooting steps for sluggish or low-yielding Suzuki couplings with sterically hindered 4-iodobenzoates.

Q1: My reaction is showing low to no conversion. What are the first things I should check?

A1: Low or no conversion is a frequent issue, often stemming from a few key areas. Before undertaking extensive optimization, verify the following:

  • Reagent Quality: Ensure the purity and integrity of your reagents. Phosphine ligands are susceptible to oxidation, so using fresh or properly stored ligands is crucial.[1] Solvents should be anhydrous if the protocol demands it, and adequately degassed to remove oxygen, which can lead to unwanted side reactions like homocoupling.[1] The quality of the base is also critical.[1]

  • Inert Atmosphere: The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules, a common side reaction known as homocoupling.[1] Ensure your reaction setup maintains a rigorously inert atmosphere, typically by using argon or nitrogen.

  • Proper Mixing: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1] Inadequate mixing can lead to localized high concentrations of reagents and hinder the reaction.[1]

  • Catalyst Activity: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This process can consume some of your boronic acid or phosphine ligand.[1][2] Consider starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this step.[1]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. Here's how to address it:

  • Improve Degassing: The primary cause of homocoupling is often the presence of oxygen.[1] Rigorous degassing of your solvent and reaction vessel is the most effective preventative measure.

  • Use a Pd(0) Catalyst: As mentioned, starting with a Pd(0) source can mitigate homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[1]

  • Ligand Choice: Bulky ligands can sterically hinder the formation of intermediates required for homocoupling.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Q3: I'm seeing dehalogenation of my 4-iodobenzoate or protodeboronation of my boronic acid. What's causing this and how can I fix it?

A3: These side reactions consume your starting materials and reduce your yield.

  • Dehalogenation: This can occur via a β-hydride elimination-reduction pathway, especially with sterically demanding substrates.[3] The choice of ligand is critical here. Ligands like AntPhos have been shown to inhibit this side reaction.[3]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water or alcohols in the reaction mixture.

    • Base Selection: The choice of base can influence the rate of protodeboronation. Weaker bases may be preferable in some cases.

    • Anhydrous Conditions: If protodeboronation is a significant issue, switching to strictly anhydrous conditions may be necessary.

II. In-Depth Troubleshooting Guides

When initial checks don't resolve the issue, a more systematic approach to optimizing the reaction conditions is required. The following guides provide detailed strategies for tackling the challenges posed by sterically hindered 4-iodobenzoates.

Troubleshooting Guide 1: Catalyst and Ligand Selection for Hindered Substrates

The steric bulk around the 4-iodobenzoate core necessitates careful selection of the palladium catalyst and, more importantly, the supporting ligand. The ligand's electronic and steric properties play a significant role in the reaction's success.[3]

Why it's critical: For sterically hindered substrates, the rate-limiting step is often the reductive elimination to form the new C-C bond.[4] Bulky, electron-rich ligands are generally preferred as they can accelerate this step and stabilize the catalytically active Pd(0) species.[5][6]

Common Problem: The chosen catalyst system is not active enough to overcome the steric hindrance, leading to low yields.

Step-by-Step Protocol for Catalyst & Ligand Screening:
  • Establish a Baseline: Start with a common catalyst system, for example, Pd(OAc)₂ with a standard phosphine ligand like SPhos.[4][7]

  • Screen Buchwald-Type Ligands: This class of ligands is known for its effectiveness in challenging cross-coupling reactions.[7] Systematically test ligands with varying steric bulk and electronic properties.

LigandKey FeatureExpected Outcome for Hindered Substrates
SPhos Bulky, electron-rich biphenylphosphineOften a good starting point, but may not be optimal for highly hindered substrates.[4][7]
XPhos Increased steric bulk compared to SPhosCan be more effective for very hindered couplings.[7]
RuPhos Electron-rich and sterically demandingCan show high activity, particularly at room temperature.[8]
AntPhos Unique rigid structureCan suppress β-hydride elimination and reduction side pathways.[3]
HFTPhos Electron-poor fluorinated aryl ringDesigned to accelerate reductive elimination through electronic effects.[4]
  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of ligands that have shown promise for coupling sterically hindered aryl chlorides, and may be effective for iodides as well.[5][9]

  • Evaluate Pre-catalysts: Consider using pre-formed palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, which can offer improved stability and activity.[7]

cluster_0 Catalyst/Ligand Selection Workflow Start Start Baseline_Experiment Baseline: Pd(OAc)₂ + SPhos Start->Baseline_Experiment Screen_Buchwald_Ligands Screen Buchwald Ligands (XPhos, RuPhos, etc.) Baseline_Experiment->Screen_Buchwald_Ligands Low Yield? Consider_NHC_Ligands Consider NHC Ligands Screen_Buchwald_Ligands->Consider_NHC_Ligands Still Low Yield? Evaluate_Precatalysts Evaluate Pre-catalysts (Buchwald G3/G4) Consider_NHC_Ligands->Evaluate_Precatalysts Further Optimization Optimized_System Optimized_System Evaluate_Precatalysts->Optimized_System Success!

Caption: Catalyst and ligand selection workflow for hindered substrates.

Troubleshooting Guide 2: The Critical Role of Base and Solvent

The choice of base and solvent system can have a profound impact on the outcome of a Suzuki coupling, especially for challenging substrates.[10][11]

Why it's critical: The base is required to activate the boronic acid for transmetalation.[6] The solvent must solubilize the organic substrates, the inorganic base, and the palladium catalyst, and can also influence the reactivity of the catalytic species.[9][11]

Common Problem: The reaction stalls due to poor solubility of reagents or an inappropriate choice of base, leading to incomplete conversion.

Step-by-Step Protocol for Base & Solvent Optimization:
  • Base Screening: Inorganic bases are most commonly used.[1] If one is ineffective, screening others is a logical step.[1]

BaseSolvent CompatibilityComments
K₂CO₃ Aqueous/organic mixtures (e.g., Toluene/H₂O, Dioxane/H₂O)A common starting point, but may not be strong enough for all systems.[1][12]
K₃PO₄ Aqueous/organic mixtures, THFA stronger base, often effective for hindered couplings.[1][5]
Cs₂CO₃ Aqueous/organic mixtures, THF, DioxaneA strong and often highly effective base, but more expensive.[1]
NaOH Aqueous/organic mixturesA strong, inexpensive base that can be very effective in the right solvent system.[10][12]
  • Solvent System Evaluation: The choice of solvent can be critical. While some studies suggest the solvent's influence can be overstated compared to other parameters, for challenging couplings, it remains a key variable.[13]

Solvent SystemCharacteristicsConsiderations
Toluene/H₂O Biphasic, requires vigorous stirring.A common, robust system.
Dioxane/H₂O Miscible, good for solubilizing a range of substrates.Dioxane should be peroxide-free.
THF/H₂O Miscible, often a good starting point.Can be effective for many couplings.[10]
DMF/H₂O Polar aprotic, can be effective but may lead to side reactions at high temperatures.[14]A 1:1 mixture can significantly improve yields.[14]
Anhydrous Solvents (e.g., Toluene, Dioxane) Used with non-aqueous bases (e.g., NaOtBu).May be necessary if protodeboronation is an issue.
  • Temperature Optimization: Many Suzuki couplings require heating.[1] If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate.[1] However, be mindful that higher temperatures can also promote side reactions.

cluster_1 Base and Solvent Optimization Start_Optimization Start Optimization Screen_Bases Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Start_Optimization->Screen_Bases Evaluate_Solvents Evaluate Solvent Systems (Toluene/H₂O, Dioxane/H₂O, THF/H₂O) Screen_Bases->Evaluate_Solvents Select Best Base Optimize_Temperature Optimize Temperature Evaluate_Solvents->Optimize_Temperature Select Best Solvent Successful_Coupling Successful Coupling Optimize_Temperature->Successful_Coupling

Caption: A systematic approach to optimizing the base and solvent.

III. The Suzuki Coupling Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-X L₂ Pd0->PdII_Complex Oxidative Addition OxAdd Oxidative Addition Ar_Pd_Ar Ar-Pd(II)-Ar' L₂ PdII_Complex->Ar_Pd_Ar Transmetalation Transmetalation Transmetalation Ar_Pd_Ar->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X (4-Iodobenzoate) Boronic_Acid Ar'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered 4-iodobenzoates, the oxidative addition of the bulky aryl iodide to the Pd(0) center can be challenging, and the final reductive elimination step to form the sterically congested biaryl product is often slow.[4] This is where the choice of a bulky, electron-donating ligand becomes paramount to facilitate these difficult steps.

IV. References

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • PMC. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • PMC. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. Suzuki reactions promoted by different ligands. [Link]

  • PMC. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction. [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

Sources

Optimization

Technical Support Center: Preventing Deiodination During Coupling Reactions

Diagnostic Hub: Is This Your Problem? Before overhauling your synthetic route, confirm that hydrodeiodination (reduction of the C-I bond to C-H) is the primary failure mode.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Is This Your Problem?

Before overhauling your synthetic route, confirm that hydrodeiodination (reduction of the C-I bond to C-H) is the primary failure mode.

SymptomObservationDiagnosis
Mass Spec (LCMS/GCMS) You observe a peak with mass

. Example: Starting material

(Ar-I), Byproduct

(Ar-H).
Confirmed. The oxidative addition occurred, but the intermediate intercepted a hydride source instead of the coupling partner.
NMR (

H)
Disappearance of the characteristic Ar-I shift patterns; appearance of a new proton signal (often a triplet or doublet depending on substitution) in the aromatic region.Confirmed. The C-I bond has been reductively cleaved.
TLC/HPLC A non-polar spot/peak eluting earlier than the product and starting material (Ar-H is typically less polar than Ar-I).Likely. Verify with MS.
Reaction Color Rapid precipitation of Palladium Black (metallic Pd) early in the reaction.Suspect. Ar-I oxidative addition is fast. If the cycle stalls, Pd aggregates, often after shedding the aryl group.

Root Cause Analysis: The Mechanics of Failure

Deiodination is not random; it is a kinetic competition. Aryl iodides undergo Oxidative Addition (OA) to Pd(0) significantly faster than bromides or chlorides.

If the subsequent step—Transmetallation (TM) —is slow, the highly reactive L2Pd(Ar)I intermediate accumulates. This "waiting" intermediate is vulnerable to side reactions, specifically Protodehalogenation via a Palladium-Hydride species.

The "Death Spiral" Mechanism
  • Hydride Source: The Pd(II) intermediate reacts with a hydride donor (often an alcohol solvent, an amine reagent, or trace water) to form L2Pd(Ar)H.

  • Reductive Elimination: The L2Pd(Ar)H species rapidly eliminates Ar-H, killing the productive cycle and regenerating Pd(0).

Visualization: The Kinetic Fork

The following diagram illustrates the decision point where your reaction fails.

DeiodinationMechanism Start Start: Ar-I + Pd(0) OxAdd Intermediate A: L2Pd(Ar)I (Fast Oxidative Addition) Start->OxAdd Fast k1 TransMetal Path 1: Transmetallation (Desired) OxAdd->TransMetal Rate Limiting (k2) HydrideSource Path 2: Hydride Capture (Undesired) OxAdd->HydrideSource Competing Side Reaction (k3) Product Cross-Coupled Product (Ar-R) TransMetal->Product Reductive Elimination Byproduct Deiodinated Byproduct (Ar-H) HydrideSource->Byproduct Reductive Elimination

Figure 1: The "Kinetic Fork" demonstrates that deiodination occurs when the rate of hydride capture (


) competes effectively with transmetallation (

).

Troubleshooting Guides & Solutions

Issue 1: "I am using an alcohol solvent (MeOH, EtOH, iPrOH)."

The Problem: Primary and secondary alcohols are excellent hydride donors. In the presence of base, they undergo


-hydride elimination on the palladium center, generating the fatal Pd-H species.

The Fix:

  • Immediate Action: Switch to aprotic solvents.[1]

    • Recommended: Toluene, 1,4-Dioxane, THF, or DMF.[2]

  • If Protics are Necessary: If solubility demands a protic solvent, use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the

    
    -hydrogen required for 
    
    
    
    -hydride elimination, making them chemically inert to this side mechanism.
Issue 2: "I am using a strong base (NaOtBu, KOtBu)."

The Problem: Strong alkoxide bases can promote dehalogenation pathways and are often contaminated with trace alcohols.

The Fix:

  • Protocol: Switch to weak inorganic bases.

    • Standard:

      
       (anhydrous) or 
      
      
      
      .
    • Why: These bases are strong enough to activate boronic acids (Suzuki) but less likely to promote hydride formation compared to alkoxides.

Issue 3: "My catalyst is Pd(PPh3)4 or Pd(dppf)Cl2."

The Problem: While standard, these catalysts often have slower reductive elimination rates compared to modern systems, leaving the Pd(II) intermediate exposed longer.

The Fix:

  • Upgrade Ligands: Use bulky, electron-rich phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).[1]

    • Recommendation:XPhos or SPhos .[1]

    • Mechanism:[2][3][4][5][6][7] These bulky ligands accelerate the reductive elimination of the desired product and create a steric environment that disfavors the smaller hydride attack.

    • NHC Option:[1][8][9]Pd-PEPPSI-IPr . Extremely robust against dehalogenation.

Optimized Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling for Aryl Iodides

Designed to minimize residence time of the Pd(II) intermediate.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) + XPhos  (2-4 mol%)
    
    • Note: Pre-complexation ratio Pd:L should be 1:1.2 to 1:2.

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Degassing (Critical): Oxygen promotes homocoupling, which consumes boronic acid and slows transmetallation. Spurge solvents with Argon/Nitrogen for 15-20 mins.

  • Solids: Charge reaction vial with Ar-I, Boronic Acid, Base, Pd source, and Ligand.

  • Solvent Addition: Add degassed solvent.

  • Temperature: Heat to 80-100°C.

    • Tip: For Ar-I, oxidative addition happens at room temp. Heat is required for the transmetallation step. Do not heat slowly; drop into a pre-heated block to jump-start the cycle.

  • Monitoring: Check LCMS at 1 hour. If Ar-I is consumed but Ar-H is forming, add more Boronic Acid (to outcompete the hydride source).

Protocol B: Data Comparison of Solvents

Effect of solvent choice on deiodination yield (Model System: 4-Iodoanisole coupling).

Solvent SystemBaseDeiodination (Ar-H) %Product Yield %Notes
Ethanol NaOEt45% 30%High hydride source (Avoid)
DMF

15%65%Moderate; DMF can decompose
Toluene

<2% 95% Gold Standard
THF

5%88%Good alternative

Advanced Decision Tree: Optimization Logic

Use this logic flow to navigate stubborn substrates.

OptimizationTree Start Deiodination Detected? SolventCheck Is Solvent Protic? (MeOH, EtOH) Start->SolventCheck BaseCheck Is Base Strong? (NaOtBu) SolventCheck->BaseCheck No Action1 Switch to Toluene or Dioxane SolventCheck->Action1 Yes LigandCheck Current Ligand? BaseCheck->LigandCheck No Action2 Switch to K3PO4 or Cs2CO3 BaseCheck->Action2 Yes Action3 Switch to XPhos or SPhos LigandCheck->Action3 PPh3 / dppf ConsultLit Check Additives (e.g., CuI co-catalyst) LigandCheck->ConsultLit Already Bulky

Figure 2: Systematic optimization flow to eliminate hydride sources and stabilize the catalytic cycle.

References

  • Mechanistic Insight on Dehalogenation: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 2005.

  • Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Solvent & Base Effects: BenchChem Technical Support. "Preventing Catalyst Deactivation and Dehalogenation in Suzuki Coupling." BenchChem Knowledge Base, 2025.[9]

  • Aryl Iodide Reactivity: University of Tasmania. "Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures." Figshare, 2023.

  • General Cross-Coupling Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2024.

Sources

Troubleshooting

Stability of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid under basic conditions

The following technical guide addresses the stability, handling, and troubleshooting of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid under basic conditions. This document is designed for researchers and process chemists requ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid under basic conditions. This document is designed for researchers and process chemists requiring precise control over experimental variables.

[1]

Executive Summary: Stability Profile

3-(Cyclohexylmethoxy)-4-iodobenzoic acid exhibits robust stability in aqueous alkaline media (pH 8–14) at ambient temperatures.[1] The molecule’s structural integrity relies on the inertness of the aryl alkyl ether linkage and the resistance of the aryl iodide to nucleophilic displacement in the absence of transition metal catalysts.[2]

However, "stability" is conditional.[2] While the carbon skeleton resists base-mediated hydrolysis, the C–I bond is critically sensitive to photons (light) and trace metal contaminants in basic solutions, leading to deiodination.[2]

Part 1: Chemical Stability Analysis

The molecule contains three pharmacophores with distinct reactivities under basic conditions.

Functional GroupStability in Base (NaOH/KOH/K₂CO₃)Mechanism of Resilience/Failure
Benzoic Acid High Deprotonates to form the carboxylate anion (

).[1] This anionic charge creates electrostatic repulsion, protecting the ring from nucleophilic attack.[2]
Aryl Alkyl Ether High The cyclohexylmethoxy ether linkage is chemically inert to hydroxide nucleophiles. Cleavage requires strong Lewis acids (e.g.,

) or HI, not bases.[2]
Aryl Iodide Conditional Stable to hydrolysis (S

Ar) due to the electron-rich ether substituent. Unstable to photolysis (homolytic cleavage) or metal-catalyzed dehalogenation.[1][2]
Critical Vulnerability: Photodeiodination

In basic solutions, the carboxylate form is soluble and often stored for extended periods.[2] Exposure to UV/Visible light excites the aryl iodide, leading to homolytic fission of the C–I bond.[2] The resulting aryl radical abstracts a hydrogen atom from the solvent, yielding the de-iodinated byproduct (3-(cyclohexylmethoxy)benzoic acid) and free iodide (


), which oxidizes to iodine (

), causing yellow discoloration.[1][2]
Part 2: Troubleshooting Guide & FAQs
Q1: My basic solution of the compound turned yellow/brown overnight. Is it degraded?

Diagnosis: Yes, this indicates Photodeiodination .[2] Root Cause: Aryl iodides are photosensitive.[2] In basic aqueous solution, the liberation of iodide ions (


) followed by air oxidation leads to iodine (

) or triiodide (

) formation, which is yellow/brown.[1][2] Corrective Action:
  • Quantify degradation: Run LC-MS to check for the des-iodo impurity (Mass = Parent - 126 Da).[1]

  • Prevention: All basic solutions must be wrapped in aluminum foil or stored in amber glassware immediately upon preparation.[2]

Q2: I observe a precipitate when acidifying the basic solution. Is this a side product?

Diagnosis: No, this is likely the Target Compound .[2] Mechanism: 3-(Cyclohexylmethoxy)-4-iodobenzoic acid is insoluble in water.[1] In base, it exists as the soluble salt (sodium/potassium 3-(cyclohexylmethoxy)-4-iodobenzoate).[1][2] Acidification protonates the carboxylate, regenerating the insoluble free acid.[2] Protocol Verification:

  • Check pH: Ensure pH < 3.[2]

  • Filter and dry the solid.[3][4]

  • Verify melting point (Target range: ~170–190°C, dependent on polymorph).[2]

Q3: Can I use this compound in a Suzuki Coupling under basic conditions?

Diagnosis: Yes, but order of addition is critical. Risk: Prolonged heating in base without the coupling partner and catalyst can lead to protodeiodination (loss of Iodine) if trace metals are present in the solvent.[2] Recommendation: Add the base (e.g.,


) last, or ensure the catalyst (Pd) and boronic acid are present before heating.[2]
Part 3: Validated Experimental Protocols
Protocol A: Base-Mediated Dissolution & Purification

Use this workflow to purify the compound from non-acidic impurities or to prepare stock solutions.[1]

  • Dissolution : Suspend crude 3-(Cyclohexylmethoxy)-4-iodobenzoic acid (1.0 eq) in water. Slowly add 1M NaOH (1.1 eq) with stirring.

    • Checkpoint: Solution should become clear. If turbid, filter through Celite to remove non-acidic impurities.[2]

  • Stabilization : Wrap the flask in aluminum foil to exclude light.

  • Reprecipitation : While stirring, slowly add 1M HCl until pH reaches ~1–2.

    • Observation: Thick white precipitate forms.[2]

  • Isolation : Filter the solid, wash with cold water (

    
    ), and dry under vacuum over 
    
    
    
    .
Protocol B: Stability Testing (Stress Test)

Perform this if you suspect batch degradation.[1][2]

  • Prepare a 1 mg/mL solution in 0.1 M NaOH.[2]

  • Split into two vials:

    • Vial A (Control) : Wrap in foil, store at RT.

    • Vial B (Stress) : Expose to ambient light for 24 hours.[2]

  • Analyze both via HPLC (UV 254 nm).

    • Pass Criteria: Vial A shows >99% parent peak.[2] Vial B showing new peaks at lower retention time indicates light sensitivity.[2]

Part 4: Mechanistic Visualization
Diagram 1: Stability & Degradation Pathways

This diagram illustrates the fate of the molecule under different environmental stressors in basic media.

StabilityPathways cluster_legend Condition Key Compound 3-(Cyclohexylmethoxy)- 4-iodobenzoate (in Base) Stable STABLE (Dark, RT, pH 8-14) Compound->Stable Standard Storage PhotoDeg Photodeiodination (Radical Mechanism) Compound->PhotoDeg UV/Vis Light DesIodo Byproduct: 3-(Cyclohexylmethoxy)- benzoate PhotoDeg->DesIodo H-Abstraction Iodine Byproduct: Free Iodine (Yellow) PhotoDeg->Iodine Oxidation key1 Green = Safe key2 Red = Danger Zone

Caption: Stability map showing the critical risk of light-induced degradation versus the chemical stability of the ether/carboxylate core.

Diagram 2: Purification Workflow Logic

A decision tree for handling the compound in basic workups.

PurificationLogic Start Start: Crude Solid BaseAdd Add 1M NaOH (aq) Start->BaseAdd CheckSol Is Solution Clear? BaseAdd->CheckSol Filter Filter (Remove non-acidic impurities) CheckSol->Filter No (Turbid) Protect Protect from Light (Critical Step) CheckSol->Protect Yes Filter->Protect Acidify Acidify to pH 1 (HCl) Protect->Acidify End Isolate Pure Acid Acidify->End

Caption: Step-by-step logic for base-mediated purification, emphasizing the filtration of impurities and light protection.

References
  • Org. Synth. 1943, 23, 42. Synthesis of m-Iodobenzoic acid via diazotization and salt purification.[2] (Demonstrates stability of iodobenzoic acids in base during purification). [1][2]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Iodobenzoic acid.[1][2][5] (General stability data for iodobenzoic acid derivatives). [1][2]

  • PubChem Compound Summary. 3-Iodobenzoic acid Stability and Chemical Properties. (Analogous structure data). [1][2]

  • Organic Chemistry Portal. Cleavage of Ethers. (Confirming stability of aryl alkyl ethers to basic hydrolysis).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Iodobenzoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of iodobenzoic acid derivatives, a common yet critical challenge in experimental chemistry and pharmaceutical formulation.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental principles governing the solubility of iodobenzoic acids and their derivatives.

Q1: Why are iodobenzoic acid derivatives often poorly soluble in aqueous solutions?

The solubility of iodobenzoic acid derivatives is governed by a delicate balance between two opposing structural features. The molecule contains a polar carboxylic acid (-COOH) group, which is hydrophilic and capable of forming hydrogen bonds with water.[1] However, this is counteracted by the large, non-polar benzene ring and the heavy, hydrophobic iodine atom.[2] The iodine substituent, in particular, significantly increases the molecule's molecular weight and hydrophobic character compared to unsubstituted benzoic acid, leading to reduced solubility in water.[2]

Q2: What is the general solubility profile of the common iodobenzoic acid isomers?

While precise quantitative data can vary with experimental conditions (temperature, pH, etc.), a general qualitative profile is essential for solvent selection. 2-Iodobenzoic acid, for instance, is described as slightly or sparingly soluble in water but is readily soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][3]

Table 1: Qualitative Solubility of Iodobenzoic Acid Isomers in Common Solvents

Solvent2-Iodobenzoic Acid3-Iodobenzoic Acid4-Iodobenzoic Acid
Water Sparingly Soluble[3][4]Soluble (relative)[5]More soluble in polar solvents[2]
Ethanol Soluble[4]Soluble[6][7]Soluble
Acetone Readily Dissolves[3]SolubleSoluble
Methanol Soluble[4][8]SolubleSoluble
DMSO Soluble[4][8]SolubleSoluble
Ether Soluble[4]Soluble[6][7]Soluble

Note: "Soluble" is a qualitative term. Experimental determination is recommended for precise concentrations.

Q3: How does the solubility of derivatives like 2-Iodoxybenzoic acid (IBX) compare to the parent iodobenzoic acid?

Derivatives can exhibit dramatically different solubility profiles. A prominent example is 2-Iodoxybenzoic acid (IBX), a hypervalent iodine reagent synthesized from 2-iodobenzoic acid.[9] Despite its utility as an oxidizing agent, IBX is notoriously insoluble in almost all common organic solvents, with the notable exception of DMSO.[9][10] This poor solubility has historically limited its application, leading to the development of more soluble alternatives like the Dess-Martin periodinane (DMP).[10][11] This underscores the importance of treating each derivative as a unique compound with its own specific solubility characteristics.

Section 2: Troubleshooting Common Experimental Scenarios

Q4: My iodobenzoic acid derivative is precipitating out of my reaction mixture. What are my immediate options?

Precipitation during a reaction can halt progress and complicate purification. Consider these immediate actions:

  • Gentle Heating: Solubility often increases with temperature.[2] Cautiously warm the reaction mixture to see if the compound redissolves. Monitor for any potential degradation of your starting materials or products.

  • Add a Cosolvent: If your reaction chemistry allows, add a small amount of a stronger, miscible solvent in which your compound is more soluble (e.g., adding DMSO or N,N-Dimethylformamide (DMF) to a reaction in tetrahydrofuran (THF)).

  • pH Adjustment (for aqueous systems): If the compound is the free acid in an aqueous or semi-aqueous medium, adding a base to deprotonate the carboxylic acid can dramatically increase solubility.

Q5: I'm struggling to make a stock solution for a biological assay. What's the best starting point?

For biological assays, which are typically aqueous, preparing a concentrated stock solution that doesn't precipitate upon dilution is key.

  • Start with a Strong, Water-Miscible Solvent: DMSO is the industry standard for initial solubilization of poorly soluble compounds for screening.[4]

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to the highest feasible concentration (e.g., 10-50 mM).

  • Dilute into Buffer Carefully: When diluting into your final aqueous assay buffer, do so in a stepwise manner and with vigorous mixing. The final concentration of DMSO should typically be kept low (<0.5% v/v) to avoid solvent effects on the biological system.

  • Consider Formulation Excipients: If precipitation persists upon dilution, the final dilution step may require a buffer containing a solubilizing agent, such as a small amount of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin like SBE-β-CD.[4][12]

Section 3: In-Depth Solubility Enhancement Strategies

Selecting the right strategy depends on your experimental context, such as the required solvent system (aqueous vs. organic), concentration, and downstream application (synthesis vs. formulation).

G cluster_legend Legend start Poorly Soluble Iodobenzoic Acid Derivative q1 Is pH modification acceptable for your system? start->q1 q2 Are organic cosolvents permissible? q1->q2 No strat1 Strategy 1: pH Adjustment & Salt Formation q1->strat1  Yes q3 Is the goal to create a stable aqueous formulation? q2->q3 No strat2 Strategy 2: Cosolvency q2->strat2  Yes q4 Is this for a final drug product formulation? q3->q4 No strat3 Strategy 3: Cyclodextrin Complexation q3->strat3  Yes strat4 Strategy 4: Surfactant Solubilization q3->strat4 Also Yes strat5 Strategy 5: Solid Dispersions q4->strat5  Yes (Advanced) key1 Decision Point key2 Recommended Strategy key3 Advanced Technique l1 l2 l3

Caption: Decision tree for selecting a solubility enhancement strategy.
Strategy 1: pH Adjustment & Salt Formation

Q7: How do I effectively use pH to increase the solubility of an iodobenzoic acid?

This is the most direct method for acidic compounds. The principle involves converting the poorly soluble, neutral carboxylic acid into its highly soluble conjugate base (carboxylate salt) by reacting it with a base.[2][13]

  • Mechanism: The carboxylic acid group of iodobenzoic acids typically has a pKa in the range of 2.8-4.0. By raising the pH of the aqueous solution to at least 1.5-2 units above the pKa, the acid will be predominantly deprotonated (>99%) to the much more polar and soluble carboxylate anion.

  • Common Bases: For lab-scale solubilization, common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (TEA).

  • Considerations:

    • Stoichiometry: Use at least one molar equivalent of the base.

    • Stability: Ensure your compound is stable at the resulting pH.

    • Downstream Compatibility: The resulting salt and higher pH must be compatible with your subsequent experimental steps. Salt formation is a widely used and effective method to improve the solubility and dissolution rates of acidic drug compounds.[13]

Strategy 2: Cosolvency

Q8: Which cosolvents are most effective, and how do I select one?

Cosolvency involves adding a water-miscible organic solvent to water to create a solvent mixture with reduced polarity, which is more favorable for dissolving hydrophobic compounds.[7][14] This is one of the most widely used techniques for solubilizing poorly water-soluble drugs.[15]

  • Mechanism: The cosolvent disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent system and lowering the interfacial tension between the solute and the solvent.[12]

  • Common Cosolvents: Ethanol, propylene glycol (PG), polyethylene glycols (especially PEG 300 and PEG 400), and glycerol are frequently used due to their miscibility with water and low toxicity.[7]

  • Selection & Optimization: The choice of cosolvent and its optimal concentration must be determined experimentally. A cosolvent screening study is often performed by measuring the drug's solubility in various binary mixtures (e.g., 10%, 20%, 30%... cosolvent in water).

G A Select Candidate Cosolvents (e.g., Ethanol, PG, PEG 300) B Prepare Binary Systems (e.g., 10-80% v/v cosolvent in water) A->B C Determine Solubility (Shake-Flask Method) B->C D Plot Solubility vs. Cosolvent % C->D E Identify Peak Solubility & Select Optimal System D->E

Caption: Workflow for optimizing a cosolvent system.
Strategy 3: Complexation with Cyclodextrins

Q9: When should I consider using cyclodextrins, and how do they work?

Cyclodextrins are ideal for creating stable aqueous formulations, especially when the use of organic solvents is undesirable. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16]

  • Mechanism: The poorly soluble iodobenzoic acid derivative (the "guest") is encapsulated within the hydrophobic core of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[17][18] This guest-host complex effectively shields the hydrophobic part of the molecule from the aqueous environment, dramatically increasing its apparent solubility.[16]

  • Common Cyclodextrins: β-Cyclodextrin (β-CD) is widely used due to its availability and cavity size, which is suitable for molecules the size of a benzene ring.[17][19] Chemically modified derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly improved aqueous solubility and are common in pharmaceutical formulations.[4]

Strategy 4: Use of Surfactants

Q10: How can surfactants help solubilize my compound?

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20]

  • Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic iodobenzoic acid derivative partitions into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[21] This is a powerful technique for increasing the apparent solubility of hydrophobic substances.[20]

  • Common Surfactants: Non-ionic surfactants are generally preferred in research and pharmaceutical applications due to their lower toxicity and reduced interaction with biological components. Common examples include polysorbates (Tween® 20, Tween® 80) and polyoxyl castor oil derivatives (Cremophor® EL).[20][22]

Strategy 5: Solid State Manipulation (Solid Dispersions)

Q11: What are amorphous solid dispersions and when are they useful?

This is an advanced technique primarily used in pharmaceutical drug development to enhance the oral bioavailability of poorly soluble drugs.[23]

  • Mechanism: A solid dispersion is a system where the drug (in this case, the iodobenzoic acid derivative) is dispersed within a solid hydrophilic carrier or matrix.[24][25] Often, the process converts the drug from its stable, low-solubility crystalline form into a high-energy, more soluble amorphous state.[6] This amorphous form dissolves more rapidly, creating a transient supersaturated solution that can enhance absorption.[24]

  • Preparation Methods: Common methods include spray drying and hot-melt extrusion, where the drug and a polymer carrier are dissolved in a solvent and then rapidly dried, or melted and mixed, respectively.[6] This is a specialized field requiring specific equipment and formulation expertise.

Section 4: Standard Operating Protocols

Protocol 1: Determining Aqueous Solubility via the Shake-Flask Method

This protocol describes the gold-standard isothermal equilibrium method for accurately measuring solubility.[4][26]

Objective: To determine the equilibrium solubility of an iodobenzoic acid derivative in a specific aqueous buffer at a controlled temperature.

Materials:

  • Iodobenzoic acid derivative (solid)

  • Selected buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vial and place it in a shaker incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the vial for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4]

  • Phase Separation: After equilibration, allow the vial to stand at the set temperature for at least 1 hour to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.[4]

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analysis: Analyze the concentration of the diluted solution using a pre-calibrated HPLC-UV or UV-Vis method.[27]

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the equilibrium solubility, typically reported in mg/mL or µM.

Protocol 2: Preparation of a Solubilized Formulation using a Cosolvent System

Objective: To prepare a 10 mM stock solution of a poorly soluble iodobenzoic acid derivative in a 20% ethanol/water system for use in an in vitro experiment.

Materials:

  • Iodobenzoic acid derivative (MW = 248.02 g/mol for this example)

  • Ethanol (200 proof, absolute)

  • Deionized water

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated balance, volumetric pipettes

Procedure:

  • Calculate Required Mass: For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 248.02 g/mol * 1000 mg/g = 2.48 mg.

  • Prepare Cosolvent Mixture: Prepare the 20% ethanol (v/v) solvent system. For 10 mL of solvent, mix 2 mL of absolute ethanol with 8 mL of deionized water.

  • Weigh Compound: Accurately weigh 2.48 mg of the iodobenzoic acid derivative into a clean vial.

  • Solubilization:

    • Add a small amount of the cosolvent mixture (e.g., 0.5 mL) to the vial.

    • Vortex or sonicate the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the cosolvent mixture to bring the final volume to exactly 1.0 mL.

  • Final Mixing & Storage: Vortex the final solution to ensure homogeneity. Store appropriately based on the compound's stability (e.g., at 4°C, protected from light). The solution is now ready for serial dilution into experimental media.

References

  • Solubility of Things. 4-Iodobenzoic acid. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

  • Wikipedia. Cosolvent. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • Slideshare. Cosolvency. [Link]

  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]

  • Journal of Drug Delivery and Therapeutics. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • orientjchem.org. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. [Link]

  • Wikipedia. 2-Iodoxybenzoic acid. [Link]

  • PMC. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. [Link]

  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • LookChem. Cas 88-67-5,2-Iodobenzoic acid. [Link]

  • p-value. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Google Patents.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • PMC. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

  • Solubility of Things. 2-Iodobenzoic acid. [Link]

  • PMC. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • ACS Publications. (2005, July 7). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Spectral Analysis of 3-(Cyclohexylmethoxy)-4-iodobenzoic Acid

The rationale behind our analysis is grounded in the principle of substructure analysis. The target molecule can be dissected into three key fragments: a 1,2,4-trisubstituted benzoic acid core, an iodo substituent, and a...

Author: BenchChem Technical Support Team. Date: February 2026

The rationale behind our analysis is grounded in the principle of substructure analysis. The target molecule can be dissected into three key fragments: a 1,2,4-trisubstituted benzoic acid core, an iodo substituent, and a cyclohexylmethoxy side chain. By comparing the predicted shifts of our target with the known experimental data of 4-iodobenzoic acid and cyclohexylmethanol, we can assign the resonances with a high degree of confidence and understand the electronic effects each substituent imparts on the molecule.

I. Predicted vs. Experimental ¹³C NMR Chemical Shifts: A Comparative Analysis

Structural elucidation via ¹³C NMR spectroscopy relies on the predictable nature of chemical shifts, which are highly sensitive to the local electronic environment of each carbon atom. For 3-(Cyclohexylmethoxy)-4-iodobenzoic acid, we have generated a predicted spectrum using advanced computational models that leverage extensive spectral databases.[1][2][3] To validate these predictions, we present a side-by-side comparison with experimental data from key structural analogues.

The numbering scheme used for the carbon atoms of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid is as follows:

Chemical structure of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid with numbered carbons

Table 1: Comparison of Predicted ¹³C NMR Shifts (ppm) with Experimental Data of Analogues

Carbon AtomPredicted Shift (ppm) for Target Compound*Experimental Shift (ppm) of 4-Iodobenzoic Acid[4]Experimental Shift (ppm) of Cyclohexylmethanol[5]Rationale for Shift Assignment
C=O (C7)171.5~167 (varies with solvent)-The carboxylic acid carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic 165-185 ppm range.
C-O (C3)159.8--Aromatic carbon attached to the electron-donating ether oxygen. The oxygen's lone pairs increase electron density, causing a significant downfield shift.
C-1134.2131.2-The ipso-carbon attached to the carboxylic acid group. Its shift is influenced by the electron-withdrawing nature of the COOH group.
C-5130.5138.1 (C2/C6)-Aromatic CH carbon ortho to the electron-withdrawing COOH group.
C-6122.1131.2 (C3/C5)-Aromatic CH carbon para to the ether group and meta to the COOH group.
C-2114.9--Aromatic CH carbon ortho to the ether group, experiencing a strong shielding effect.
C-I (C4)95.398.7-The heavy atom effect of iodine causes a significant upfield (shielding) shift for the carbon to which it is attached. This is a highly characteristic signal.
O-CH₂ (C8)74.5-68.6Aliphatic carbon attached to an oxygen atom, resulting in a significant downfield shift compared to other aliphatic carbons. It is slightly more deshielded than in cyclohexylmethanol due to the influence of the aromatic ring.
CH (C9)37.8-40.1The methine carbon of the cyclohexane ring.
CH₂ (C10/C14)30.1-30.9Methylene carbons of the cyclohexane ring adjacent to the methine carbon.
CH₂ (C11/C13)26.3-26.7Methylene carbons beta to the methine carbon.
CH₂ (C12)25.6-26.0The methylene carbon gamma to the methine carbon, typically the most shielded in the cyclohexane ring.

*Predicted shifts were generated using online prediction algorithms.[2][3] Actual experimental values may vary based on solvent and concentration.

II. Detailed Experimental Protocol for ¹³C NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹³C NMR spectrum, adherence to a standardized protocol is essential. The following procedure is designed for a standard 400 MHz or 500 MHz NMR spectrometer and is a self-validating system for obtaining reliable data.

A. Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

  • Analyte Mass: Weigh approximately 50-100 mg of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid. A higher concentration is generally better for the less sensitive ¹³C nucleus to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives. Use approximately 0.6-0.7 mL of solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference, with its ¹³C signal defined as 0.0 ppm.[8]

  • Dissolution & Transfer: Dissolve the sample completely in the solvent within a small vial. To avoid signal broadening from suspended particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[6]

  • Final Steps: Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

B. Spectrometer Setup and Data Acquisition

These steps assume a basic familiarity with the spectrometer's operating software (e.g., Bruker TopSpin, Varian VnmrJ).

  • Insert Sample & Lock: Insert the sample into the magnet. Lock the field onto the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.

  • Tuning and Shimming: Tune the ¹³C probe to the correct frequency and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample.

  • Load Experiment Parameters: Load a standard proton-decoupled ¹³C experiment. The pulse program is typically zgpg30 or zgdc. Broadband proton decoupling is employed to collapse C-H coupling, simplifying the spectrum to single lines for each unique carbon and providing a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[9]

  • Set Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width of approximately 220-240 ppm, centered around 110 ppm, to ensure all signals from ~0 to 220 ppm are captured.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard. Note that quaternary carbons, like C=O, C-I, and C-1, have longer relaxation times and may appear with lower intensity. For quantitative analysis, a much longer delay (5-10 times the longest T₁) and an inverse-gated decoupling experiment would be necessary to suppress the NOE.[9]

  • Acquire Data: Start the acquisition by typing zg.

C. Data Processing

  • Fourier Transformation: Once the acquisition is complete, apply an exponential multiplication window function (e.g., ef) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform (ft).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

III. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the ¹³C NMR analysis process, from initial sample handling to final data interpretation.

NMR_Workflow Workflow for ¹³C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Weigh Compound (50-100 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL with TMS) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample, Lock & Shim prep3->acq1 Transfer to Spectrometer acq2 Load ¹³C Experiment (Proton Decoupled) acq1->acq2 acq3 Set Parameters (NS, d1, SW) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 proc1 acq4->proc1 Raw Data proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (TMS = 0.0 ppm) proc2->proc3 an1 Peak Picking & Assignment proc3->an1 Processed Spectrum an2 Compare with Predictions & Reference Compounds an1->an2 an3 Final Structure Verification an2->an3

Caption: A flowchart detailing the key stages of ¹³C NMR analysis.

References

  • CASPRE. ¹³C NMR Predictor. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Bruker. Mnova Predict | Accurate Prediction. Available at: [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • University of Cambridge. NMR Sample Preparation. Available at: [Link]

  • Mestrelab Research. Download NMR Predict. Available at: [Link]

  • University of Notre Dame. 13-C NMR Protocol for beginners AV-400. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • Springer Nature Experiments. Practical Guidelines for 13C-Based NMR Metabolomics. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. Available at: [Link]

  • PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Available at: [Link]

  • Modgraph. NMRPredict download. Available at: [Link]

  • EPFL. 13C NMR. Available at: [Link]

  • Simulate and predict NMR spectra. Predict 13C NMR. Available at: [Link]

  • SpectraBase. Cyclohexanemethanol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?. Available at: [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

  • Wikipedia. Cyclohexylmethanol. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of benzoic acid. Available at: [Link]

  • ResearchGate. Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Available at: [Link]

  • AWS. Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Available at: [Link]

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Comparative

Comparison of 3-cyclohexylmethoxy vs 3-methoxy iodobenzoic acid analogs

An In-Depth Comparative Analysis of 3-Cyclohexylmethoxy vs. 3-Methoxy Iodobenzoic Acid Analogs for Drug Discovery This guide provides a comprehensive framework for the comparative evaluation of two closely related iodobe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3-Cyclohexylmethoxy vs. 3-Methoxy Iodobenzoic Acid Analogs for Drug Discovery

This guide provides a comprehensive framework for the comparative evaluation of two closely related iodobenzoic acid analogs: 3-cyclohexylmethoxy iodobenzoic acid and 3-methoxy iodobenzoic acid. In drug discovery, seemingly minor structural modifications can lead to profound differences in a compound's physicochemical properties, biological activity, and overall therapeutic potential. The substitution of a small methoxy group with a bulky, lipophilic cyclohexylmethoxy group serves as a classic strategy to probe the steric and hydrophobic landscape of a biological target's binding site.

Due to the novelty of these specific analogs, this guide establishes a foundational methodology for their synthesis, characterization, and evaluation. We will delve into the anticipated differences in their properties, provide detailed, field-proven experimental protocols for their direct comparison, and offer insights into the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply structure-activity relationship (SAR) principles in their work.

Structural and Physicochemical Rationale

The core scaffold for both molecules is 3-iodobenzoic acid. The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding. The carboxylic acid group is a key polar feature, often involved in hydrogen bonding or salt-bridge formation, and is a primary determinant of the molecule's acidity (pKa).[1] The critical difference lies in the ether substituent at the 3-position, which directly influences lipophilicity, steric profile, and solubility.

The core hypothesis is that the cyclohexylmethoxy group, being significantly larger and more hydrophobic than the methoxy group, will favor binding to targets possessing a deep, grease-lined hydrophobic pocket adjacent to the primary binding determinants. Conversely, the smaller methoxy analog may be favored in sterically constrained sites.

Below is a comparative table of predicted physicochemical properties. These values are estimated based on foundational chemical principles and data from related structures, highlighting the expected divergences that necessitate experimental validation.

Property3-Methoxy Iodobenzoic Acid3-Cyclohexylmethoxy Iodobenzoic AcidRationale for Difference
Structure The key variable is the alkoxy substituent.
Molecular Formula C₈H₇IO₃C₁₄H₁₇IO₃Addition of a C₆H₁₀ fragment.
Molecular Weight 278.04 g/mol 360.19 g/mol The cyclohexylmethyl group adds 82.15 g/mol .
Predicted LogP ~2.5 - 3.0~4.5 - 5.5The cyclohexyl ring dramatically increases lipophilicity (logP of cyclohexane is ~3.4). This is the most significant physicochemical difference.
Aqueous Solubility Low to ModerateVery LowIncreased lipophilicity and molecular weight generally lead to a sharp decrease in aqueous solubility.[1][2] This is a critical parameter for "drug-likeness".
Acidity (pKa) ~3.8 - 4.0~3.8 - 4.0Both alkoxy groups are weakly electron-donating and are meta to the carboxylic acid, so their electronic influence on the carboxyl proton is expected to be minimal and similar.
Polar Surface Area ~46.5 Ų~46.5 ŲThe ether oxygen and carboxylic acid group are the primary contributors. The hydrocarbon cyclohexyl group does not contribute to PSA.

General Synthetic Approach

The synthesis of these target compounds can be approached via a standard Williamson ether synthesis, a robust and well-documented method. The key starting material would be methyl 3-hydroxy-iodobenzoate, which allows for the protection of the carboxylic acid as a methyl ester during the etherification step, followed by saponification to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Saponification SM Methyl 3-hydroxy-iodobenzoate Base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetone) SM->Base Int1 Protected Methoxy Intermediate Base->Int1 + Reagent 1 Int2 Protected Cyclohexylmethoxy Intermediate Base->Int2 + Reagent 2 RX1 Reagent 1: Bromomethane (for Methoxy) RX2 Reagent 2: (Bromomethyl)cyclohexane (for Cyclohexylmethoxy) FP1 Final Product 1: 3-Methoxy Iodobenzoic Acid Int1->FP1 1. LiOH or NaOH 2. Acidic Workup FP2 Final Product 2: 3-Cyclohexylmethoxy Iodobenzoic Acid Int2->FP2 1. LiOH or NaOH 2. Acidic Workup

Caption: General synthetic workflow for the target analogs.

Framework for Biological and Pharmacological Comparison

The structural divergence of these analogs provides a clear path for investigating structure-activity relationships. The cyclohexylmethoxy analog serves as a "hydrophobic probe" to explore for a corresponding pocket on a biological target.

Binding_Site_Probe cluster_target Hypothetical Enzyme Binding Site cluster_ligand1 3-Methoxy Analog cluster_ligand2 3-Cyclohexylmethoxy Analog Pocket Hydrophobic_Zone Deep Hydrophobic Pocket Anchor_Point Polar Anchor (e.g., Arg, Lys) L1_I I L1_COOH COOH L1_COOH->Anchor_Point  Binding L1_OMe OMe L2_I I L2_COOH COOH L2_COOH->Anchor_Point  Binding L2_OCy O-Cy L2_OCy->Hydrophobic_Zone  Hydrophobic  Interaction

Caption: Probing a binding site with methoxy vs. cyclohexylmethoxy groups.

This diagram illustrates how the larger, non-polar cyclohexylmethoxy group can engage with a complementary hydrophobic region of a target protein, potentially leading to a significant increase in binding affinity and potency compared to the smaller methoxy analog, which cannot form these interactions.

Essential Experimental Protocols

To objectively compare these analogs, a tiered approach involving biochemical, cellular, and physicochemical assays is required. The following protocols are standard in the early phases of drug discovery.[3]

Protocol 1: Target-Based Biochemical Potency Assay (IC₅₀ Determination)

Objective: To determine the concentration of each analog required to inhibit the activity of a purified target enzyme by 50% (IC₅₀). This provides a direct measure of molecular potency.

Methodology (Example: Fluorescence-based Protease Assay):

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each analog in 100% DMSO.

    • Perform a serial dilution series (e.g., 1:3) in DMSO to create a 10-point concentration gradient. A typical starting concentration for the assay plate might be 100 µM.

  • Assay Execution (384-well plate format):

    • Add 100 nL of each compound dilution from the DMSO plate to a black, flat-bottom assay plate using an acoustic dispenser. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).

    • Add 10 µL of assay buffer containing the purified target enzyme to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of assay buffer containing the fluorogenic substrate.

    • Monitor the increase in fluorescence (e.g., Ex/Em specific to the cleaved fluorophore) over 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_low_control) / (Rate_high_control - Rate_low_control)).

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation: This assay directly measures the compound's effect on the target, isolating it from cellular factors like membrane permeability. Including positive and negative controls on every plate validates the assay's performance and ensures data reliability.

Protocol 2: Cell-Based Functional Assay (EC₅₀ Determination)

Objective: To measure the compound's effect on a biological process in a relevant cell line (e.g., inhibition of cancer cell proliferation).[4] The resulting EC₅₀ (or GI₅₀ for growth inhibition) reflects a combination of target engagement, cell permeability, and metabolic stability.

Methodology (Example: MTS Cell Proliferation Assay):

  • Cell Plating:

    • Seed cells in a 96-well clear, flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach and resume proliferation.

  • Compound Treatment:

    • Prepare a serial dilution of each analog in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells.

    • Plot % Cell Growth vs. log[Compound Concentration] and fit the data to determine the EC₅₀/GI₅₀ value.

Causality and Self-Validation: A significant difference between a compound's biochemical IC₅₀ and its cellular EC₅₀ can indicate potential issues with cell permeability or efflux, providing critical insights for compound optimization.

Data Summary and Interpretation

The experimental data should be compiled into a clear, comparative table to facilitate SAR analysis.

Parameter3-Methoxy Iodobenzoic Acid (Hypothetical Data)3-Cyclohexylmethoxy Iodobenzoic Acid (Hypothetical Data)Interpretation
Biochemical IC₅₀ 5.2 µM0.15 µMThe cyclohexylmethoxy analog is ~35-fold more potent, strongly suggesting its bulky, hydrophobic group is making favorable contact with a hydrophobic pocket in the target's binding site.
Cellular EC₅₀ 15.8 µM8.9 µMWhile still more potent, the cellular activity of the cyclohexylmethoxy analog is significantly weaker than its biochemical potency. The methoxy analog shows a smaller drop-off (~3x) between biochemical and cellular activity.
Aqueous Solubility 25 µg/mL<1 µg/mLThe extremely low solubility of the cyclohexylmethoxy analog likely limits its effective concentration in the cellular assay, explaining the discrepancy between its IC₅₀ and EC₅₀.
Lipophilicity (LogP) 2.85.1The high LogP of the cyclohexylmethoxy analog confirms its "greasy" nature, which contributes to both its high potency (hydrophobic binding) and its poor solubility.

References

  • Singh, S. et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869:189-196.
  • Thangavel, G. et al. (n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science Publisher.
  • Zhang, X. et al. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • Glowacka, E. et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. MDPI.
  • BenchChem. (n.d.). Theoretical vs.
  • Glowacka, E. et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.
  • Zhdankin, V. V. et al. (n.d.). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure.
  • ChemicalBook. (2023).
  • ChemicalBook. (2024).
  • PrepChem.com. (n.d.).
  • oc-praktikum.de. (2006).
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.

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Safety & Regulatory Compliance

Safety

3-(Cyclohexylmethoxy)-4-iodobenzoic acid proper disposal procedures

Executive Summary & Chemical Profile As researchers, we often treat organic intermediates as generic "organic waste," but 3-(Cyclohexylmethoxy)-4-iodobenzoic acid requires specific handling due to two functional attribut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often treat organic intermediates as generic "organic waste," but 3-(Cyclohexylmethoxy)-4-iodobenzoic acid requires specific handling due to two functional attributes: the aryl iodide and the carboxylic acid .[1]

From a waste management perspective, this compound is classified as a Halogenated Organic Acid .[1] The presence of the iodine atom (


) is the critical logistical driver. Unlike standard organic acids, this compound cannot be incinerated in standard fuel-blending kilns without expensive scrubbing for acid gases (HI/I

).[1] Furthermore, improper disposal down the drain can lead to the formation of toxic iodinated disinfection byproducts (I-DBPs) in municipal water treatment systems.[1]

Operational Directive: Segregate this compound from non-halogenated waste streams immediately upon generation to prevent costly bulk contamination.[1]

Physicochemical Waste Profile
PropertyValue / CharacteristicDisposal Implication
Physical State Solid (Powder/Crystalline)Primary disposal via Solid Waste (Halogenated).[1]
Acidity (pKa) ~4.0 (Estimated for benzoic acids)Incompatible with strong bases (exothermic neutralization).[1]
Halogen Content Iodine (Aryl-I)MANDATORY: Must be tagged as "Halogenated."[1]
Solubility Low in water; High in DMSO/MeOHIf dissolved, moves to "Halogenated Solvent" stream.[1]
Stability Light SensitiveStore waste in opaque or amber containers.[1]

Pre-Disposal Risk Assessment

Before initiating disposal, you must validate the state of the material. Use this self-validating logic check:

  • Is the material pure solid?

    • Yes: Proceed to Protocol A .

    • No (Solution): Proceed to Protocol B .

  • Is it contaminated with oxidizers (e.g., peroxides, nitric acid)?

    • Yes:STOP. Neutralize oxidizers first.[1] Aryl iodides can oxidize to release free iodine (

      
      , purple vapor) or form hypervalent iodine species which are shock-sensitive.[1]
      

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Context: Used for expired shelf stocks, synthesis solids, or contaminated weighing papers.[1]

  • Primary Containment:

    • Place the solid material in a clear, sealable polyethylene bag (e.g., Ziploc).[1]

    • Why: This prevents dust generation during transfer to the central waste drum.[1]

  • Secondary Containment:

    • Place the sealed bag into the laboratory's Solid Waste - Halogenated drum/box.

    • Note: Do not use the "Biohazard" (red bag) or "General Trash" bins.[1]

  • Labeling:

    • The waste tag must explicitly list: 3-(Cyclohexylmethoxy)-4-iodobenzoic acid.[1]

    • Check the box for "Halogenated" or "Contains Iodine." [1]

Protocol B: Liquid Waste Disposal (Solutions/Mother Liquors)

Context: HPLC waste, reaction mixtures, or cleaning solvents containing the compound.[1]

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy.[1]

    • Allowed: Dichloromethane, Chloroform, DMSO, Methanol, Ethyl Acetate.[1]

    • Forbidden: Strong oxidizers (Chromic acid, Piranha solution).[1]

  • Transfer:

    • Pour into the Halogenated Solvent Waste carboy.[1]

    • Critical: Do not pour into the "Non-Halogenated" (Flammable only) stream.[1] Even small amounts of iodine can disqualify a 55-gallon drum from cheap fuel-blending incineration, forcing the facility to pay for high-temperature incineration.[1]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 5–9 before adding to the central carboy to prevent gas evolution or polymerization of other wastes.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for disposing of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid. This logic ensures compliance with RCRA regulations and minimizes disposal costs.[1]

DisposalWorkflow Start Start: 3-(Cyclohexylmethoxy)-4-iodobenzoic acid Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidCont Double Bag in Polyethylene IsSolid->SolidCont OxidizerCheck Check: Is Oxidizer Present? IsLiquid->OxidizerCheck SolidBin Solid Waste Drum (Label: Halogenated Organic) SolidCont->SolidBin LiquidSolvent Identify Carrier Solvent LiquidStream Pour into Halogenated Solvent Carboy LiquidSolvent->LiquidStream Contains Halogens/Organics OxidizerCheck->LiquidSolvent No Neutralize Neutralize Oxidizer (Prevent I2 formation) OxidizerCheck->Neutralize Yes Neutralize->LiquidSolvent

Caption: Figure 1. Decision matrix for segregating iodinated benzoic acid waste based on physical state and chemical environment.

Regulatory & Safety Framework

Why "Down the Drain" is Forbidden

You must never flush this compound.[1] Iodinated organic compounds are precursors to Iodinated Disinfection Byproducts (I-DBPs) .[1][2] When these compounds reach wastewater treatment plants, they react with chlorine/chloramine disinfectants to form species (e.g., iodoacetic acid) that are significantly more genotoxic and cytotoxic than their chlorinated counterparts [1].[1]

RCRA Waste Classification (USA)

While 3-(Cyclohexylmethoxy)-4-iodobenzoic acid is not explicitly listed on the EPA P-list or U-list, it is regulated by characteristic:

  • D002 (Corrosivity): If disposed of as a highly acidic solution (pH < 2).[1]

  • Halogenated Organic Compounds (HOCs): Under Land Disposal Restrictions (40 CFR 268), halogenated organics often require specific incineration methods (Incineration code INCIN) rather than fuel substitution [2].[1]

Emergency Response (Spills)
  • PPE: Nitrile gloves, lab coat, safety glasses.[1]

  • Solid Spill: Sweep up carefully to avoid dust.[1] Place in a jar labeled "Hazardous Waste."

  • Liquid Spill: Absorb with vermiculite or clay pads.[1] Do not use paper towels if the solution contains strong oxidizers (fire risk).[1]

References

  • Plewa, M. J., et al. (2004).[1] Chemical and Biological Characterization of Newly Discovered Iodoacid Drinking Water Disinfection Byproducts. Environmental Science & Technology.[1] Link

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds.[1] 40 CFR Part 268.[1] Link

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Link

  • Thermo Fisher Scientific. (2021).[1][3] Safety Data Sheet: 4-Iodobenzoic acid (Analog).[1][3]Link[1]

Sources

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